molecular formula C4H5BrN2S B1282055 2-Amino-5-Bromo-4-Methylthiazole CAS No. 3034-57-9

2-Amino-5-Bromo-4-Methylthiazole

Cat. No.: B1282055
CAS No.: 3034-57-9
M. Wt: 193.07 g/mol
InChI Key: XZYIDZIGJVUTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-Bromo-4-Methylthiazole is a useful research compound. Its molecular formula is C4H5BrN2S and its molecular weight is 193.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYIDZIGJVUTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513830
Record name 5-Bromo-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-57-9
Record name 5-Bromo-4-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-Bromo-4-Methylthiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylthiazole is a key heterocyclic building block in the field of medicinal chemistry. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors for anticancer therapy. Detailed experimental protocols for its synthesis and subsequent functionalization, as well as for the biological evaluation of its derivatives, are presented to support researchers in their drug development endeavors.

Introduction

The 2-aminothiazole moiety is a privileged pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1] The strategic incorporation of substituents on the thiazole ring can significantly modulate the pharmacological profile of these molecules. This compound, with its methyl group at the 4-position and a bromine atom at the 5-position, offers a unique combination of features that make it an attractive starting material for the synthesis of novel drug candidates. The bromine atom, in particular, is a key functional group that allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will delve into the synthesis, characterization, and potential applications of this important heterocyclic compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₅BrN₂S[3]
Molecular Weight 193.06 g/mol [3]
CAS Number 3034-57-9[3]
Appearance Solid[4]
Melting Point 105-108.5 °C (decomposes)[3]
Boiling Point (Predicted) 298.3 ± 20.0 °C[3]
Density (Predicted) 1.806 ± 0.06 g/cm³[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole core, followed by regioselective bromination at the 5-position.

Step 1: Hantzsch Thistle Synthesis of 2-Amino-4-methylthiazole

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring.[5] It involves the reaction of an α-haloketone with a thioamide. In this case, chloroacetone reacts with thiourea to yield 2-amino-4-methylthiazole.

Hantzsch_Synthesis chloroacetone Chloroacetone intermediate Thiouronium Salt Intermediate chloroacetone->intermediate + Thiourea thiourea Thiourea thiourea->intermediate thiazoline Hydroxythiazoline Intermediate intermediate->thiazoline Intramolecular Cyclization product 2-Amino-4-methylthiazole thiazoline->product Dehydration Suzuki_Coupling_Workflow start This compound + Arylboronic Acid reaction Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) start->reaction heating Heating under Inert Atmosphere (e.g., 80-100 °C) reaction->heating workup Aqueous Workup and Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product 5-Aryl-2-amino-4-methylthiazole Derivative purification->product Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Raf Inhibition

References

2-Amino-5-Bromo-4-Methylthiazole CAS number 3034-57-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-Bromo-4-Methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 3034-57-9), a key heterocyclic building block in medicinal chemistry. This document outlines the molecule's physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its significant role as a versatile intermediate in the development of novel therapeutic agents, particularly kinase inhibitors.

Core Molecular Data

This compound is a substituted thiazole derivative recognized for its utility in organic synthesis. The presence of a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position makes it an ideal scaffold for generating diverse molecular libraries for drug discovery.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 3034-57-9[4]
Molecular Formula C₄H₅BrN₂S[3][4]
Molecular Weight 193.06 g/mol [3][4]
Appearance Very Dark Brown Solid[4]
Melting Point 105-108.5 °C (decomposes)[4]
Boiling Point (Predicted)298.3 ± 20.0 °C[4][5]
Density (Predicted)1.806 ± 0.06 g/cm³[4][5]
Solubility Sparingly soluble in DMSO[4]
pKa (Predicted)4.55 ± 0.10[4]
Spectroscopic Data

Spectroscopic data is critical for the characterization and quality control of the compound. The following data is for the hydrochloride salt (CAS 133692-16-7), which is structurally analogous to the free base.

TechniqueDataReference(s)
¹H NMR (DMSO-d₆): δ 2.14 (s, 3H, CH₃), 8.90 (br s, 3H, NH₃⁺)[6]
IR (Nujol): 3200 cm⁻¹ (N-H stretch), 1635 cm⁻¹ (C=N stretch, thiazole)[6]
¹³C NMR Data not available for the title compound. The unbrominated analog, 2-Amino-4-methylthiazole, serves as a useful reference.[7]
Mass Spec Data not available.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of structurally similar 2-aminothiazole derivatives and their subsequent use in cross-coupling reactions.[5][8][9]

Protocol 1: Synthesis of this compound

This two-step procedure involves the initial formation of the 2-aminothiazole ring via Hantzsch synthesis, followed by regioselective bromination.

Step 1: Synthesis of 2-Amino-4-methylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2-butanone (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Purification: Neutralize the residue with an aqueous sodium carbonate solution to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 2-amino-4-methylthiazole.

Step 2: Bromination at the 5-position

  • Reaction Setup: In a separate flask, dissolve the 2-amino-4-methylthiazole (1.0 equivalent) from Step 1 in acetonitrile and cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor for the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Regioselective Bromination start1 3-Chloro-2-butanone + Thiourea in Ethanol reflux Reflux start1->reflux workup1 Evaporation & Neutralization reflux->workup1 product1 2-Amino-4-methylthiazole workup1->product1 start2 2-Amino-4-methylthiazole + NBS in Acetonitrile product1->start2 bromination 0-5 °C start2->bromination workup2 Aqueous Quench & Extraction bromination->workup2 product2 This compound workup2->product2 Application_Workflow cluster_reaction Suzuki-Miyaura Coupling start 2-Amino-5-Bromo- 4-Methylthiazole conditions Arylboronic Acid Pd Catalyst, Base start->conditions product 2-Amino-5-aryl- 4-methylthiazole (Derivative Library) conditions->product C-C Bond Formation application Kinase Inhibitors (e.g., PLK4, Bcr-Abl) product->application Logical_Relationship cluster_sites Key Reactive Sites cluster_reactions Chemical Transformations core This compound amino 2-Amino Group (Nucleophilic) core->amino bromo 5-Bromo Atom (Electrophilic Handle) core->bromo acylation Acylation, Alkylation amino->acylation coupling Cross-Coupling (e.g., Suzuki, Sonogashira) bromo->coupling derivatives Diverse Library of Thiazole Derivatives acylation->derivatives coupling->derivatives activity Biological Screening (e.g., Kinase Assays) derivatives->activity

References

Physical and chemical properties of 2-Amino-5-Bromo-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

2-Amino-5-Bromo-4-Methylthiazole: A Technical Guide

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, which is a prominent scaffold in medicinal chemistry. As a substituted 2-aminothiazole, it serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules, including potential antibiotics and anti-tumor drugs.[1] The presence of amino, bromo, and methyl functional groups on the thiazole core provides multiple reaction sites for further chemical modification, making it a versatile reagent for drug discovery and development professionals. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis protocols, and analytical characterization.

Core Properties and Identifiers

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference(s)
CAS Number 3034-57-9[2]
Molecular Formula C₄H₅BrN₂S[2][3]
Molecular Weight 193.06 g/mol [1][2]
Canonical SMILES CC1=C(Br)SC(=N)N1[4]
InChI Key OTWSIBXEPMKIFH-UHFFFAOYSA-N[5]
Topological Polar Surface Area 67.2 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance White crystalline solid[1]
Melting Point 105-108.5 °C (decomposes)[1]
Boiling Point (Predicted) 298.3 ± 20.0 °C at 760 mmHg[1][3]
Density (Predicted) 1.806 ± 0.06 g/cm³[1][3]
Flash Point (Predicted) 134.2 °C[3]
Vapor Pressure (Predicted) 0.001 mmHg at 25°C[1]
Refractive Index (Predicted) 1.661[1]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound.

Synthesis Protocol: A Representative Method

The synthesis of this compound is typically achieved via a two-step process involving the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by regioselective bromination at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole This foundational method involves the condensation of an α-haloketone with thiourea.

  • Materials:

    • Chloroacetone (1 equivalent)

    • Thiourea (1.1 equivalents)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add chloroacetone to the solution.

    • Heat the reaction mixture to reflux and maintain this temperature with stirring.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude intermediate, 2-amino-4-methylthiazole.

Step 2: Selective Bromination at the 5-Position This step introduces the bromine atom onto the thiazole ring. Using a reagent like Copper(II) bromide offers high regioselectivity for the 5-position, avoiding the use of elemental bromine.[7]

  • Materials:

    • 2-Amino-4-methylthiazole (from Step 1)

    • Copper(II) bromide (CuBr₂)

    • Acetonitrile (as solvent)

  • Procedure:

    • In a suitable reaction vessel, dissolve the 2-amino-4-methylthiazole intermediate in acetonitrile.

    • Add Copper(II) bromide to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the formation of the product by TLC.

    • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[7]

Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is critical. A standard workflow involves multiple analytical techniques.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the crude and purified product against a reference standard.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The observed melting point should be compared to the literature value.[8]

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the presence of protons corresponding to the methyl group and the amine group.

    • ¹³C NMR: To identify the carbon atoms of the thiazole ring and the methyl group.

    • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine (~3400-3200 cm⁻¹) and C-H bonds.[8]

    • Mass Spectrometry (MS): To confirm the molecular weight. The presence of bromine will result in characteristic isotopic peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity.[8]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

SynthesisWorkflow Reactants Reactants (Chloroacetone, Thiourea) Intermediate Intermediate (2-Amino-4-methylthiazole) Reactants->Intermediate Hantzsch Synthesis (Ethanol, Reflux) Product Final Product (this compound) Intermediate->Product Bromination Bromination Reagent (CuBr₂) Bromination->Product Selective Bromination (Acetonitrile)

Caption: A simplified workflow for the two-step synthesis of this compound.

CharacterizationWorkflow cluster_analytics Analytical Confirmation Crude Crude Product Purification Purification (Recrystallization) Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Spectroscopy Pure->IR MP Melting Point Analysis Pure->MP

Caption: The workflow for the purification and analytical characterization of the final product.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

    • Causes serious eye damage (Category 1).[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3]

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical advice.[1]

  • Storage:

    • Store in a cool, dark place under an inert atmosphere.[4] For long-term stability, it is recommended to store in a freezer at temperatures under -20°C.[4]

References

2-Amino-5-Bromo-4-Methylthiazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2-Amino-5-Bromo-4-Methylthiazole. It includes detailed, adaptable experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. In this compound, the ring is substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4.

Molecular Formula: C₄H₅BrN₂S

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 3034-57-9[1]
Molecular Weight 193.06 g/mol [1]
Molecular Formula C₄H₅BrN₂S[1]
Appearance White to off-white crystalline solid[2]
Melting Point 105-108.5 °C (decomposes)[2]
Boiling Point (Predicted) 298.3 ± 20.0 °C at 760 mmHg[3]
Purity ≥98%[1]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the Hantzsch thiazole synthesis to form the 2-Amino-4-methylthiazole precursor, followed by a regioselective bromination at the 5-position.

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This classic method involves the condensation of an α-haloketone with a thioamide. In this case, chloroacetone reacts with thiourea.

Reaction Scheme:

G chloroacetone Chloroacetone intermediate [Intermediate] chloroacetone->intermediate + Thiourea thiourea Thiourea thiourea->intermediate product 2-Amino-4-methylthiazole intermediate->product Cyclization

Caption: Hantzsch synthesis of 2-Amino-4-methylthiazole.

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium hydroxide (solid)

  • Ether

  • Anhydrous sodium sulfate

Procedure: [4]

  • Suspend thiourea (1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, while stirring, cautiously add solid sodium hydroxide (200 g) while maintaining cooling.

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.

  • Combine the organic layer and the ethereal extracts, and dry over anhydrous sodium sulfate.

  • Filter and remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain 2-Amino-4-methylthiazole.

Step 2: Bromination of 2-Amino-4-methylthiazole

This step involves the selective bromination of the synthesized 2-Amino-4-methylthiazole at the 5-position using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

Reaction Scheme:

G start 2-Amino-4-methylthiazole product This compound start->product + Brominating Agent (e.g., NBS)

Caption: Bromination of 2-Amino-4-methylthiazole.

Materials:

  • 2-Amino-4-methylthiazole

  • N-Bromosuccinimide (NBS) or Bromine

  • N,N-Dimethylformamide (DMF) or Acetic Acid

  • Water

  • Acetonitrile

Procedure (adapted from similar syntheses): [5][6]

  • Dissolve 2-Amino-4-methylthiazole (1 equivalent) in DMF or acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., NBS, 1.05 equivalents, or Bromine, 1 equivalent) in the same solvent dropwise, maintaining the low temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.

Characterization Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (of the hydrochloride salt): A spectrum is available which would show characteristic peaks for the methyl protons and the amine protons.[7] The chemical shifts would be downfield compared to the free base due to the protonation of the thiazole nitrogen.

  • ¹³C NMR (of the unbrominated precursor, 2-Amino-4-methylthiazole): The spectrum shows distinct signals for the methyl carbon, the two thiazole ring carbons, and the carbon bearing the amino group.[8][9] Upon bromination at the 5-position, the signal for the C5 carbon would show a significant downfield shift, and the signal for the C4 carbon would also be affected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretching (amino group)3400-3200
C-H stretching (methyl group)2950-2850
C=N stretching (thiazole ring)~1640
C=C stretching (thiazole ring)~1550
C-N stretching~1350
C-Br stretching700-500
Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. The exact mass would be approximately 191.9357 and 193.9337 amu.[3]

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G start Starting Materials (Chloroacetone, Thiourea) hantzsch Hantzsch Thiazole Synthesis start->hantzsch precursor 2-Amino-4-methylthiazole hantzsch->precursor bromination Bromination precursor->bromination product Crude this compound bromination->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir FT-IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms analysis Structural Confirmation and Purity Assessment nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the synthesis and characterization of this compound.

References

The Diverse Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2] This five-membered ring containing sulfur and nitrogen atoms serves as a cornerstone for the synthesis of a multitude of compounds with a wide array of biological activities.[1][2][3] Its versatility allows for structural modifications at various positions, leading to the development of potent and selective agents for diverse therapeutic targets.[1][4] Derivatives of 2-aminothiazole have demonstrated remarkable efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][3][5] Several drugs incorporating the 2-aminothiazole moiety, such as the histamine H2 receptor antagonist Famotidine and the third-generation cephalosporin antibiotic Cefdinir, have been approved for clinical use, highlighting the therapeutic potential of this scaffold.[6] This guide provides an in-depth overview of the key biological activities of 2-aminothiazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of drug development.

Anticancer Activity: Targeting Key Oncogenic Pathways

The development of novel anticancer agents is a major focus of 2-aminothiazole research.[1][7] These derivatives have been shown to inhibit tumor growth through various mechanisms, most notably by targeting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[8][9][10]

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers. 2-Aminothiazole derivatives have emerged as potent inhibitors of several important oncogenic kinases.

Aurora kinases (A, B, and C) are serine/threonine kinases that play a critical role in regulating mitosis, including chromosome segregation and centrosome maturation.[1] Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[1][8] Several series of 2-aminothiazole derivatives have been identified as potent Aurora kinase inhibitors.[1][11] For instance, a series of 2-aminophenyl-5-halothiazoles showed significant inhibitory activity against Aurora kinases, leading to a decrease in the phosphorylation of histone H3, a downstream substrate.[1]

Aurora_Kinase_Pathway cluster_0 Mitotic Events cluster_1 2-Aminothiazole Action Centrosome Maturation Centrosome Maturation Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative Aurora Kinase Aurora Kinase 2-Aminothiazole\nDerivative->Aurora Kinase Inhibits Aurora Kinase->Centrosome Maturation Aurora Kinase->Chromosome Segregation Aurora Kinase->Cytokinesis Histone H3 Histone H3 Aurora Kinase->Histone H3 Phosphorylates Phosphorylated\nHistone H3 Phosphorylated Histone H3

Table 1: Aurora Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound ID Target IC50 (µM) Cancer Cell Line Reference
83 Aurora A Not specified Not specified [1]
A Aurora Kinase Not specified Breast Cancer [11]
B Aurora Kinase Not specified Breast Cancer [11]

| 1a | Aurora Kinase (1MQ4) | Docking Score: -9.67 | Breast Cancer (in silico) |[8][11] |

Note: Specific IC50 values for some compounds were not detailed in the referenced abstracts, but they were identified as potent inhibitors.

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[9][12] 2-Aminothiazole derivatives have been extensively investigated as CDK inhibitors.[9][12][13] High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor.[13] Further optimization of this scaffold led to the development of analogues with IC50 values in the nanomolar range.[13][14] These compounds induce apoptosis in cancer cells and reduce the phosphorylation of CDK2 substrates like the retinoblastoma (Rb) protein.[9][13]

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 2-Aminothiazole Action G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative CDK2/Cyclin E\nComplex CDK2/Cyclin E Complex 2-Aminothiazole\nDerivative->CDK2/Cyclin E\nComplex Inhibits Cyclin E Cyclin E Cyclin E->CDK2/Cyclin E\nComplex CDK2 CDK2 CDK2->CDK2/Cyclin E\nComplex Rb Protein Rb Protein CDK2/Cyclin E\nComplex->Rb Protein Phosphorylates pRb Phosphorylated Rb Protein E2F E2F pRb->E2F Releases E2F->S Phase Promotes Transcription

Table 2: CDK Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound ID Target IC50 (nM) Cancer Cell Line Reference
Compound 1 CDK2 15,000 - [12]
Compound 14 CDK2 1 - 10 A2780 (Ovarian) [13][14]
Compound 45 CDK2 1 - 10 Various [13]
Compound A CDK4/6 Potent, selective T98G (Glioma) [9]

| Diaminothiazole Analogues | CDK2 | 0.9 - 1.5 | - |[12] |

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[15][16] Inhibiting VEGFR-2 signaling is a validated strategy in cancer therapy.[17][18] New series of 2-aminobenzothiazole hybrids have been synthesized and shown to be potent VEGFR-2 inhibitors.[15][16] For example, compound 4a , a hybrid of 2-aminobenzothiazole and thiazolidine-2,4-dione, exhibited a VEGFR-2 IC50 of 91 nM.[15][16]

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Initiates Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Angiogenesis Promotes Tumor Growth\n& Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth\n& Metastasis Supports 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->VEGFR-2 Inhibits

Table 3: VEGFR-2 Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound ID Target IC50 (nM) Cancer Cell Line Reference
4a VEGFR-2 91 HCT-116, HEPG-2, MCF-7 [15][16]
4e VEGFR-2 Not specified MCF-7 [15]
8a VEGFR-2 Not specified MCF-7 [15]

| Compound VII | VEGFR-2 | 97 | Various |[16] |

The inhibitory activity of 2-aminothiazole derivatives extends to other kinases, including:

  • Src Family Kinases: The FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core, demonstrating the scaffold's success in targeting this family of non-receptor tyrosine kinases involved in cell growth and survival.[19]

  • Protein Kinase CK2: A novel class of aryl 2-aminothiazoles was identified as non-ATP-competitive, allosteric inhibitors of CK2, a kinase involved in pro-oncogenic pathways.[20][21]

  • Checkpoint Kinase 1 (CHK1): A series of 2-aminothiazole derivatives were designed as potent CHK1 inhibitors, a key mediator in the DNA damage response.[22]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[5][23] 2-Aminothiazole derivatives have shown significant promise as both antibacterial and antifungal agents.[24][25][26]

Antibacterial and Antifungal Mechanisms

The antimicrobial action of these compounds often involves the inhibition of essential microbial enzymes. Molecular docking studies suggest that 2-aminothiazole derivatives may exert their antibacterial effect by inhibiting MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[25] Their antifungal activity is likely mediated through the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[25]

Antimicrobial_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Starting Materials (e.g., α-haloketone, thiourea) B Hantzsch Synthesis A->B C 2-Aminothiazole Derivative B->C D Purification & Structural Analysis (NMR, IR, MS) C->D E Antimicrobial Screening (Disk Diffusion/Broth Microdilution) D->E Test Compound F Determine MIC/MBC/MFC E->F G Mechanism of Action Studies (e.g., Enzyme Assays, Docking) F->G

Antimicrobial Activity Spectrum

Numerous studies have synthesized and evaluated series of 2-aminothiazole derivatives against a panel of pathogenic bacteria and fungi.[5][24][25] These compounds have demonstrated potent activity, often superior to standard reference drugs like ampicillin, streptomycin, ketoconazole, and bifonazole.[25] For example, oxazole-containing isosteres of 2-aminothiazoles showed high activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[23]

Table 4: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound Class/ID Target Organism(s) Activity Metric (e.g., MIC) Key Findings Reference
Functionally Substituted 2-Aminothiazoles En. cloacae, T. viride MICs not specified More active than ampicillin, streptomycin, ketoconazole, bifonazole. [25]
N-oxazolylcarboxamides M. tuberculosis H37Ra MIC = 3.13 µg/mL Active against multidrug-resistant strains. [23]
SMB-1, SMB-2, SMB-6 S. aureus, E. coli, C. albicans Comparable to Ampicillin, Miconazole Broad-spectrum activity. [26]
Compound 37 (Bisthiazole) M. smegmatis, B. subtilis, E. coli MIC = 30.38 µg/mL (M. smegmatis) Superior efficacy to isoniazid, amoxicillin, and ciprofloxacin. [27]

| Hetarylthiazoles | Various bacteria | MIC = 6.25 µg/mL | Potent antibacterial activity, comparable to ciprofloxacin. |[28] |

Neuroprotective Activity

Beyond cancer and infectious diseases, 2-aminothiazole analogues have also been identified as potential neuroprotective agents for treating neurological disorders like Huntington's disease and prion diseases.[5][29] Structure-activity relationship (SAR) studies have been conducted to optimize these compounds for improved potency and brain penetration.[29]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of 2-aminothiazole derivatives.

Protocol 1: General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is the most common method for preparing the 2-aminothiazole core.[10][30]

  • Reaction Setup: To a solution of an appropriate α-haloketone (1 mmol) in a suitable solvent like ethanol (10 mL), add thiourea or a substituted thiourea (1.2 mmol).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for 2-4 hours.[5] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[30]

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure.

  • Neutralization: The residue is dissolved in water and neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[30][31]

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[5][24]

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the IC50 of a compound against a target kinase.

  • Reagents: Kinase enzyme, substrate (e.g., a specific peptide or protein like Histone H1), [γ-³²P]ATP, kinase reaction buffer, test compound dilutions, and 10% phosphoric acid.

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase buffer.

  • Incubation: Add varying concentrations of the 2-aminothiazole test compound to the reaction mixture. Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding 10% phosphoric acid.

  • Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][32]

  • Preparation: Prepare serial two-fold dilutions of the 2-aminothiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[5][33]

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10⁵ CFU/mL). Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, fluconazole) is also tested as a reference.[28]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).[33]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate after incubation.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable and versatile platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly as potent and selective inhibitors of key protein kinases implicated in cancer and as broad-spectrum antimicrobial agents. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic insights, holds significant promise for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious diseases. This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of 2-aminothiazole derivatives.

References

2-Amino-5-Bromo-4-Methylthiazole: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive amino group and a bromine atom on the thiazole core, provides two key points for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The 2-aminothiazole moiety is a recognized "privileged structure," frequently found in biologically active compounds, including approved pharmaceuticals. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of kinase inhibitors.

Physicochemical Properties

This compound is typically a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 3034-57-9[2][3]
Molecular Formula C₄H₅BrN₂S[2][3]
Molecular Weight 193.06 g/mol [2]
Appearance White to pale yellow crystalline solid[4]
Melting Point 105-108.5 °C (decomposes)[1][3]
Boiling Point (Predicted) 298.3 ± 20.0 °C[3]
Density (Predicted) 1.806 ± 0.06 g/cm³[3]
Purity ≥98%[2]

Synthesis and Reactivity

The most common synthetic route to this compound involves a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole core, followed by regioselective bromination at the 5-position.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This procedure is adapted from the classic Hantzsch synthesis, a reliable method for forming the thiazole ring.[5]

  • Materials:

    • Thiourea

    • Chloroacetone

    • Water

    • Sodium hydroxide

    • Ether

  • Procedure:

    • Suspend thiourea (1 mole) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

    • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

    • After the addition is complete and the initial reaction subsides, add a solution of 44 g (1.1 moles) of sodium hydroxide in 75 cc of water with cooling.

    • Separate the upper oily layer and extract the aqueous layer three times with ether.

    • Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

    • Remove the ether by distillation, and distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole.

Step 2: Bromination of 2-Amino-4-methylthiazole

This protocol utilizes N-Bromosuccinimide (NBS) for the selective bromination at the C5 position of the thiazole ring.[6]

  • Materials:

    • 2-Amino-4-methylthiazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure:

    • Dissolve 2-amino-4-methylthiazole (1 equivalent) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Reactivity

The bromine atom at the 5-position of this compound is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The 2-amino group can also be readily functionalized.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl groups.[7]

  • General Protocol:

    • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

    • Stir the reaction mixture at 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the coupling of primary or secondary amines at the 5-position of the thiazole ring.[5]

  • General Protocol:

    • To a dry Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a base (e.g., Cs₂CO₃, 2.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a key intermediate in the synthesis of numerous biologically active compounds, most notably in the development of protein kinase inhibitors for cancer therapy.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11]

Dasatinib and its Analogues

A prominent example of a drug synthesized using a 2-aminothiazole core derived from intermediates like this compound is Dasatinib .[12][13] Dasatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10][11] It functions by inhibiting the BCR-ABL fusion protein and Src family kinases, which are key drivers of these malignancies.[10][11]

The synthesis of Dasatinib and its analogues often involves the elaboration of the 2-amino and 5-bromo positions of the thiazole ring to achieve potent and selective inhibition of target kinases.

Targeted Signaling Pathways

Dasatinib's mechanism of action involves the disruption of key signaling pathways that promote cancer cell proliferation and survival.[8][10][11]

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, characteristic of the Philadelphia chromosome in CML, is a constitutively active tyrosine kinase that drives uncontrolled cell growth through downstream pathways like RAS/MAPK and PI3K/AKT.[8][14]

BCR_ABL_Pathway BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

BCR-ABL Signaling Pathway Inhibition by Dasatinib.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases involved in various cellular processes, including cell adhesion, migration, and proliferation.[7][15] Their overactivation is implicated in cancer progression and metastasis.

Src_Kinase_Pathway GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->Src

Src Kinase Signaling Pathway Inhibition by Dasatinib.

Spectroscopic Data

Spectroscopic Data Description Reference(s)
¹H NMR A signal for the methyl group protons is expected around 2.15 ppm. The amino group protons would appear as a broad singlet. The chemical shifts will be influenced by the solvent used. For the hydrochloride salt, a 1H NMR spectrum is available.[16][17]
¹³C NMR For the unbrominated precursor, 2-amino-4-methylthiazole, characteristic peaks are observed at approximately 15.9 (CH₃), 109.0 (C5), 153.6 (C4), and 168.5 (C2) ppm in DMSO-d₆. Bromination at C5 would cause a downfield shift of the C5 signal.[16]
IR Spectroscopy Characteristic peaks for the amino group (N-H stretching) are expected in the region of 3100-3400 cm⁻¹. C=N and C=C stretching vibrations of the thiazole ring would appear in the 1500-1650 cm⁻¹ region.[16]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.[9]

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two distinct reactive sites allow for the facile generation of diverse molecular architectures. Its role as a key intermediate in the synthesis of potent kinase inhibitors like Dasatinib highlights its importance in the development of targeted therapeutics. This guide provides a solid foundation for researchers and drug development professionals looking to utilize this powerful scaffold in their synthetic endeavors.

References

Spectroscopic Profile of 2-Amino-5-Bromo-4-Methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 2-Amino-5-Bromo-4-Methylthiazole. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from known spectroscopic behaviors of similar 2-aminothiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3Singlet3H-CH₃
~7.0Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~15-CH₃
~110C5-Br
~150C4-CH₃
~168C2-NH₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (amine)
3100 - 3000MediumC-H stretch (aromatic/methyl)
~1630StrongN-H bend (amine)
~1550MediumC=N stretch (thiazole ring)
~1450MediumC-H bend (methyl)
Below 1000Medium-StrongC-Br stretch, Ring vibrations

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
[M]⁺ and [M+2]⁺Molecular ion peaks with approximately 1:1 ratio, characteristic of a monobrominated compound.
[M-Br]⁺Fragment corresponding to the loss of a bromine atom.
Further fragmentationPeaks corresponding to the cleavage of the thiazole ring.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using the KBr (potassium bromide) pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. The instrument is operated in positive ion mode to observe the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be employed for the determination of the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR FT-IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

2-Amino-5-Bromo-4-Methylthiazole: A Comprehensive Technical Guide to Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and Material Safety Data Sheet (MSDS) for 2-Amino-5-Bromo-4-Methylthiazole (CAS No: 3034-57-9). The following sections detail the compound's properties, hazard classifications, safe handling procedures, and the experimental methodologies used to determine its safety profile, offering a vital resource for laboratory and drug development settings.

Section 1: Chemical and Physical Properties

This compound is a thiazole derivative.[1] Its key physical and chemical properties are summarized in the table below. While some values are predicted, they provide a useful baseline for handling and storage decisions.

PropertyValueSource
Molecular Formula C₄H₅BrN₂S[1][2][3]
Molecular Weight 193.06 g/mol [1][2][3]
Appearance Solid, Very Dark Brown[2]
Melting Point 105-108.5 °C (decomposition)[2]
Boiling Point (Predicted) 298.3 ± 20.0 °C at 760 mmHg[4]
Density (Predicted) 1.806 ± 0.06 g/cm³[2]
Flash Point (Predicted) 134.191 °C[2]
Vapor Pressure (Predicted) 0.001 mmHg at 25°C[2]
pKa (Predicted) 4.55 ± 0.10[2]
Solubility DMSO (Sparingly)[2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Note: Hazard classifications can vary slightly between suppliers. The information presented here is a composite from available safety data sheets.

The relationship between hazard identification and the necessary protective measures is crucial for laboratory safety. The following diagram illustrates this logical flow.

Hazard_to_PPE cluster_hazard Hazard Identification cluster_ppe Required Personal Protective Equipment (PPE) H302 H302: Harmful if swallowed LabCoat Lab Coat H302->LabCoat General protection H318 H318: Causes serious eye damage Goggles Safety Goggles/ Face Shield H318->Goggles Prevents eye contact H315 H315: Causes skin irritation Gloves Protective Gloves (e.g., Nitrile) H315->Gloves Prevents skin contact H335 H335: May cause respiratory irritation Ventilation Use in a well-ventilated area (e.g., Fume Hood) H335->Ventilation Minimizes inhalation

Hazard Identification and Corresponding PPE

Section 3: Safe Handling and Emergency Procedures

Proper handling and storage are paramount to ensure safety when working with this compound.

Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store in a freezer under -20°C in an inert atmosphere and protected from light.[2][6]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Emergency First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

The following workflow outlines the appropriate response to an accidental exposure.

Emergency_Response_Workflow cluster_actions Immediate Actions start Accidental Exposure Occurs exposure_type Identify Exposure Type start->exposure_type inhalation Move to Fresh Air exposure_type->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap & Water exposure_type->skin Skin Contact eye Rinse Eyes for 15 mins exposure_type->eye Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Emergency Response Workflow for Accidental Exposure

Section 4: Experimental Protocols for Safety Assessment

4.1 Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

  • Principle: This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a limited number of animals.

  • Methodology:

    • Animal Model: Typically, young adult female rats are used.

    • Dosing: A single oral dose of the substance is administered via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Procedure: A group of three animals is dosed at the selected starting dose. The outcome (mortality or survival) determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

    • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

    • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

4.2 In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

  • Principle: This in vitro method assesses the potential of a substance to cause skin irritation by measuring its effect on a reconstructed human epidermis (RhE) model.

  • Methodology:

    • Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™) are used. These models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.

    • Application: The test substance is applied topically to the surface of the RhE tissue.

    • Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the substance is removed by washing, and the tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Viability Assessment: Tissue viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan salt, which is then extracted and quantified spectrophotometrically.

    • Endpoint: The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

4.3 In Vitro Eye Irritation - OECD Test Guideline 496 (Reconstructed human Cornea-like Epithelium (RhCE) Test Method)

  • Principle: This in vitro method evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium (RhCE) model.

  • Methodology:

    • Test System: RhCE models that mimic the human corneal epithelium are utilized.

    • Procedure: The test chemical is applied to the surface of the RhCE tissue for a specified duration.

    • Viability Measurement: Similar to the skin irritation test, cell viability is measured, often using the MTT assay, to quantify the extent of cellular damage.

    • Classification: The chemical is classified based on the reduction in tissue viability compared to a negative control. Specific viability thresholds are used to distinguish between substances not requiring classification, those classified as eye irritants (GHS Category 2), and those causing serious eye damage (GHS Category 1).

Section 5: Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards, including oral toxicity and serious eye and skin irritation. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and emergency preparedness, is essential for mitigating risks in a research and development environment. The standardized experimental protocols described provide a framework for the comprehensive safety assessment of this and similar chemical entities, ensuring the protection of laboratory personnel and the integrity of research outcomes.

References

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs and a vast library of compounds under investigation for diverse therapeutic applications. This technical guide provides a comprehensive overview of the 2-aminothiazole core, detailing its synthesis, mechanisms of action, and its significant role in the development of novel therapeutics, with a focus on oncology and infectious diseases.

Core Properties and Synthesis

The physicochemical properties of the 2-aminothiazole ring, including its aromaticity, hydrogen bonding capabilities, and dipole moment, contribute to its favorable interactions with biological macromolecules. The exocyclic amino group is a key feature, serving as a crucial hydrogen bond donor and a versatile handle for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The most common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . This classical condensation reaction involves the reaction of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring, facilitating the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2][3]

Therapeutic Applications: A Tale of Two Scaffolds

The broad spectrum of biological activities exhibited by 2-aminothiazole derivatives is a testament to their adaptability as a pharmacophore.[4] From potent kinase inhibitors in cancer therapy to effective antimicrobial agents, this scaffold has proven to be a valuable starting point for drug discovery.

In Oncology: Taming Uncontrolled Cell Growth

The 2-aminothiazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, is a prime example of a successful 2-aminothiazole-containing drug used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5][6][7] Its mechanism of action involves blocking the signaling pathways that drive cancer cell growth and survival.[7][8]

Alpelisib , another FDA-approved drug, is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[9][10] Mutations in the PIK3CA gene, which encodes for this isoform, are common in several cancers, including breast cancer. Alpelisib effectively targets this mutated protein, inhibiting the downstream PI3K/Akt/mTOR signaling pathway and thereby suppressing tumor growth.[9][11][12]

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, highlighting the potent anti-proliferative effects of this class of compounds.[4][13]

Compound/DerivativeCancer Cell LineIC50 Value
SNS-032 (BMS-387032)CDK2/cycE48 nM
Compound 9VEGFR-20.40 µM
Compound 10HT29 (Colon Cancer)2.01 µM
Compound 19Various Cancer Cell Lines-
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
Compound 21K562 (Leukemia)16.3 µM
Compound 29MDA-MB-231 (Breast Cancer)16.3-42.7 nM
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM
As Antimicrobial Agents: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. The 2-aminothiazole scaffold has demonstrated considerable promise in this area, with derivatives exhibiting potent activity against a range of bacteria and fungi.[14][15][16][17]

The mechanism of action of these compounds often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target MurB, an enzyme involved in the biosynthesis of the bacterial cell wall, and CYP51, a key enzyme in fungal ergosterol biosynthesis.[17]

The table below presents the Minimum Inhibitory Concentration (MIC) values of various 2-aminothiazole derivatives against different microbial strains, illustrating their potential as antimicrobial drug candidates.[14][18][19]

Compound/DerivativeMicrobial StrainMIC Value
Piperazinyl derivative 121dS. aureus 292132-128 µM
Piperazinyl derivative 121dE. coli 259222-128 µM
Thiazolyl-thiourea derivative 124S. aureus4-16 µg/mL
Thiazolyl-thiourea derivative 124S. epidermidis4-16 µg/mL
Compound 7nM. tuberculosis H37Rv6.25 µM
Compounds 7b, 7e, 7fM. tuberculosis H37Rv12.50 µM
N-oxazolyl- and N-thiazolylcarboxamidesM. tuberculosis H37Ra3.13 µg/mL
NS-8B. subtilis (100 µg/ml)20 mm (Zone of Inhibition)
NS-8E. coli (100 µg/ml)18 mm (Zone of Inhibition)
NS-8C. albicans (100 µg/ml)21 mm (Zone of Inhibition)
NS-8A. niger (100 µg/ml)19 mm (Zone of Inhibition)

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the therapeutic effects of 2-aminothiazole derivatives is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds and a typical experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Alpelisib Alpelisib (2-aminothiazole derivative) Alpelisib->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Alpelisib.

Src_Kinase_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream CellAdhesion Cell Adhesion, Migration & Invasion Downstream->CellAdhesion Dasatinib Dasatinib (2-aminothiazole derivative) Dasatinib->Src Inhibition Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Synthesis Hantzsch Synthesis of 2-Aminothiazole Library Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action (e.g., Kinase Assay, Western Blot) Cytotoxicity->Mechanism AnimalModels Animal Models Mechanism->AnimalModels Tox Toxicology Studies AnimalModels->Tox

References

2-Amino-5-Bromo-4-Methylthiazole hydrochloride properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-Bromo-4-Methylthiazole Hydrochloride

This guide provides a comprehensive overview of this compound hydrochloride, a thiazole derivative of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, detailing its chemical properties, a robust synthesis protocol, and modern analytical characterization methods.

Physicochemical and Structural Properties

This compound hydrochloride is a solid organic compound. The core structure features a 2-aminothiazole moiety, a versatile pharmacophore found in numerous biologically active compounds.[1] The introduction of a bromine atom at the 5-position provides a strategic site for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.

A summary of its key properties and those of its parent compound are presented below for comparison.

Table 1: Physicochemical Properties

Property This compound Hydrochloride This compound (Free Base)
CAS Number 133692-16-7 3034-57-9[2]
Molecular Formula C₄H₅BrN₂S · HCl C₄H₅BrN₂S[2]
Molecular Weight 229.53 g/mol 193.06 g/mol [2]
Physical Form Solid White crystalline solid[2]
Melting Point Data not available 105-108.5 °C (decomposes)[2]
Boiling Point Data not available 298.3 °C (Predicted)[2]

| InChI Key | OTWSIBXEPMKIFH-UHFFFAOYSA-N | OTWSIBXEPMKIFH-UHFFFAOYSA-N |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of the title compound.

Synthesis Protocol

The synthesis is a multi-step process beginning with the formation of the thiazole ring, followed by regioselective bromination and conversion to the hydrochloride salt.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Hydrochloride Salt Formation chloroacetone Chloroacetone intermediate 2-Amino-4-methylthiazole chloroacetone->intermediate Reflux in H₂O thiourea Thiourea thiourea->intermediate free_base This compound intermediate->free_base reagent_br2 Bromine (Br₂) reagent_br2->free_base Stir in DMF final_product This compound HCl free_base->final_product reagent_hcl HCl in Ether reagent_hcl->final_product

Caption: Synthetic pathway for this compound HCl.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step utilizes the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[3]

  • Materials:

    • Thiourea (76 g, 1.0 mol)

    • Chloroacetone (92.5 g, 1.0 mol)

    • Deionized water

    • Sodium hydroxide (solid)

    • Diethyl ether

  • Procedure:

    • Suspend thiourea in 200 mL of water in a 500-mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

    • With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

    • Heat the resulting yellow solution to reflux for two hours.

    • Cool the reaction mixture in an ice bath. While stirring, carefully add solid sodium hydroxide until the solution is strongly basic, causing an oily layer to separate.

    • Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether.

    • Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

    • Remove the ether by rotary evaporation. Distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole as a solid upon cooling.

Step 2: Bromination of 2-Amino-4-methylthiazole

This procedure achieves regioselective bromination at the electron-rich C5 position of the thiazole ring.[4]

  • Materials:

    • 2-Amino-4-methylthiazole (11.4 g, 0.1 mol)

    • Bromine (16.0 g, 0.1 mol)

    • Dimethylformamide (DMF, 50 mL)

    • Sodium hydrogen carbonate

    • Ice water

  • Procedure:

    • Dissolve 2-amino-4-methylthiazole in 50 mL of DMF in a flask.

    • Cool the flask in an ice bath. Slowly add bromine dropwise with constant stirring.

    • Allow the mixture to stir at room temperature for 3 hours.

    • Carefully add sodium hydrogen carbonate to neutralize the acid formed.

    • Pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield this compound.

Step 3: Formation of the Hydrochloride Salt

  • Materials:

    • This compound (free base)

    • Anhydrous diethyl ether or isopropanol

    • 2M HCl in diethyl ether

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the white precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical Characterization Protocols

The identity, purity, and structure of the synthesized compound must be confirmed using a combination of chromatographic and spectroscopic techniques.

G cluster_spectroscopy 3. Structural Elucidation start Synthesized Product (Crude HCl Salt) tlc 1. Thin Layer Chromatography (TLC) - Monitor reaction completion - Assess purity start->tlc purification 2. Recrystallization - Purify crude product tlc->purification nmr ¹H & ¹³C NMR - Confirm proton & carbon framework purification->nmr ms Mass Spectrometry (MS) - Determine molecular weight - Confirm isotopic pattern purification->ms hplc 4. Purity Assessment - HPLC with UV detection - Quantify purity (%) nmr->hplc ms->hplc

Caption: Workflow for the analytical characterization of the final product.

1. Thin Layer Chromatography (TLC)

  • Purpose: To monitor the progress of the bromination reaction and assess the purity of the final product.

  • Method:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

    • Visualization: UV light at 254 nm. The brominated product should have a different Rf value than the starting material (2-amino-4-methylthiazole).

2. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound with high accuracy.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Detection: UV detector at a wavelength determined from the compound's UV spectrum (typically around 254 nm).

    • Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the compound in the mobile phase.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound.

  • Method: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.

  • Expected ¹H NMR Data: Based on available spectra for the hydrochloride salt, the following peaks are expected:[5]

    • A singlet for the methyl (CH₃) protons, typically around δ 2.2-2.4 ppm.

    • A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O, typically downfield.

  • Expected ¹³C NMR Data:

    • A resonance for the methyl carbon.

    • Resonances for the three carbons of the thiazole ring (C2, C4, and C5). The carbon attached to bromine (C5) will be significantly shifted compared to the unbrominated precursor.

4. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and elemental composition.

  • Method: Electrospray ionization (ESI) is a suitable method.

  • Expected Result: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak [M+H]⁺ for the free base (C₄H₅⁷⁹BrN₂S) will appear at m/z ≈ 194, and another peak of nearly equal intensity for the ⁸¹Br isotope [M+H]⁺ will appear at m/z ≈ 196.

Biological and Medicinal Significance

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Derivatives of 2-aminothiazoles are recognized as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer. Therefore, this compound hydrochloride serves as a crucial building block for synthesizing novel therapeutic agents and for exploring structure-activity relationships in drug discovery programs.

References

Methodological & Application

Synthesis Protocol for 2-Amino-5-Bromo-4-Methylthiazole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 2-Amino-5-Bromo-4-Methylthiazole, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the formation of the intermediate, 2-Amino-4-Methylthiazole, via the Hantzsch thiazole synthesis. This is followed by a regioselective bromination at the 5-position of the thiazole ring. This document outlines the comprehensive experimental procedures, summarizes quantitative data in a tabular format for clarity, and includes a visual workflow diagram to ensure reproducibility and facilitate a deeper understanding of the synthetic pathway.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their wide range of biological activities. The introduction of a bromine atom onto the 2-aminothiazole scaffold can significantly modulate the molecule's physicochemical properties and biological activity, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable and efficient laboratory-scale method for the preparation of this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
2-Amino-4-MethylthiazoleC₄H₆N₂S114.17Oily liquid to solid70-75[1]
This compoundC₄H₅BrN₂S193.07Solid~75

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-Methylthiazole

This step utilizes the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.

Materials:

  • Thiourea

  • 3-Chloro-2-butanone

  • Ethanol

  • Sodium Hydroxide

  • Ether

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend thiourea (1 mole equivalent) in water.

  • While stirring, add 3-chloro-2-butanone (1 mole equivalent) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.[1]

  • Heat the resulting yellow solution to reflux for two hours.[1]

  • After cooling the reaction mixture, add solid sodium hydroxide with continuous stirring and cooling to make the solution basic.[1]

  • Separate the upper oily layer using a separatory funnel. Extract the aqueous layer three times with ether.[1]

  • Combine the organic layers and the initial oily product. Dry the combined solution over solid sodium hydroxide and then filter.

  • Remove the ether by distillation. The crude 2-amino-4-methylthiazole can be purified by vacuum distillation.[1]

Step 2: Synthesis of this compound

This step involves the selective bromination of the 2-aminothiazole intermediate at the 5-position.

Materials:

  • 2-Amino-4-Methylthiazole

  • Bromine

  • Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Amino-4-Methylthiazole (1 equivalent) in acetic acid in a round-bottom flask at 0°C.

  • Slowly add bromine (2 equivalents) dropwise to the solution with continuous stirring.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

  • Extract the product with ethyl acetate (3 times).

  • Wash the combined organic layers with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Visual Workflow

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination Thiourea Thiourea Reaction1 Reaction in Ethanol/Water (Reflux) Thiourea->Reaction1 ChloroButanone 3-Chloro-2-butanone ChloroButanone->Reaction1 Intermediate 2-Amino-4-Methylthiazole Reaction1->Intermediate Yield: 70-75% Reaction2 Bromination at 0°C to RT Intermediate->Reaction2 Purification Purification (Distillation/Chromatography) Intermediate->Purification Bromine Bromine Bromine->Reaction2 AceticAcid Acetic Acid AceticAcid->Reaction2 FinalProduct This compound Reaction2->FinalProduct Yield: ~75% FinalProduct->Purification

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-methylthiazole via the Hantzsch thiazole synthesis. This synthesis is a fundamental method for the formation of the thiazole ring, a core structure in many pharmaceutical compounds.

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. The reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is commonly employed as the thioamide component. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2]

The synthesis of 2-amino-4-methylthiazole is achieved through the reaction of chloroacetone with thiourea. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the Hantzsch synthesis of 2-amino-4-methylthiazole.

ParameterProtocol 1Protocol 2 (Microwave-Assisted)
Reactants Thiourea, ChloroacetoneThiourea, Chloroacetone
Solvent Water[5]Methanol[6]
Temperature Reflux[5][7]90 °C[6]
Reaction Time 2 hours[5][7]30 minutes[6]
Yield 70-75%[5]89-95%[6]
Workup Basification with NaOH, Ether Extraction, Distillation[5]Product precipitates, filtration[6]

Experimental Protocols

Protocol 1: Classical Synthesis in Aqueous Medium

This protocol is adapted from a well-established procedure for the synthesis of 2-amino-4-methylthiazole.[5]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole)

  • Water (200 mL)

  • Sodium hydroxide (solid, 200 g)

  • Diethyl ether

  • 500-mL flask with a reflux condenser, dropping funnel, and mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Suspend thiourea (76 g) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (92.5 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • While stirring, slowly add solid sodium hydroxide (200 g), ensuring the temperature is controlled. An oily layer will form.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133 °C at 18 mm Hg. The product will solidify upon cooling.

Diagrams

Reaction Mechanism

The Hantzsch thiazole synthesis for 2-amino-4-methylthiazole proceeds through the following key steps:

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt Intermediate Thiourea->Isothiouronium S-Nucleophilic Attack (SN2) Chloroacetone Chloroacetone Chloroacetone->Isothiouronium Hydroxythiazoline Hydroxythiazoline Intermediate Isothiouronium->Hydroxythiazoline Intramolecular Cyclization Product 2-Amino-4-methylthiazole Hydroxythiazoline->Product Dehydration (-H2O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Workflow

The following diagram outlines the general experimental workflow for the classical synthesis of 2-amino-4-methylthiazole.

Workflow start Start reactants 1. Mix Thiourea and Water start->reactants addition 2. Add Chloroacetone Dropwise reactants->addition reflux 3. Reflux for 2 hours addition->reflux cool 4. Cool Reaction Mixture reflux->cool basify 5. Basify with NaOH cool->basify extract 6. Separate Organic Layer & Extract Aqueous Layer basify->extract dry 7. Dry Combined Organic Phases extract->dry distill 8. Distill under Reduced Pressure dry->distill end End: Pure 2-Amino-4-methylthiazole distill->end

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Selective Bromination of 2-amino-4-methylthiazole at the 5-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective bromination of 2-amino-4-methylthiazole at the 5-position, a critical transformation in the synthesis of various biologically active compounds. The protocols described herein are based on established chemical literature and offer different methodologies to achieve the desired 2-amino-5-bromo-4-methylthiazole, a valuable building block in medicinal chemistry.

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological activities. The introduction of a bromine atom at the 5-position of the 2-amino-4-methylthiazole scaffold can significantly influence the molecule's biological properties, making it a key intermediate for the development of novel therapeutic agents. The electron-donating amino group at the 2-position activates the thiazole ring towards electrophilic substitution, directing the incoming electrophile, in this case, bromine, to the 5-position.[1][2] This document outlines detailed experimental procedures for both the synthesis of the starting material, 2-amino-4-methylthiazole, and its subsequent selective bromination.

Data Presentation

The following table summarizes the key quantitative data for different methods of synthesizing this compound and its precursor.

CompoundMethodReagentsSolventReaction TimeYield (%)Reference
2-amino-4-methylthiazoleHantzsch Thiazole SynthesisChloroacetone, ThioureaWater2 hours (reflux)70-75[3]
2-amino-5-bromo-thiazoleElectrophilic Bromination2-aminothiazole, BromineAcetic Acid2 hours75[4]
5,5´-bis(2-amino-4-methyl thiazole)sulfideElectrophilic Bromination2-amino-thiazole derivative, Bromine, Sodium Hydrogen Carbonate, Na2SDMF3 hours (stirring), 3 hours (heating)Not Specified[5]
2-amino-5-bromo-4-phenyl-thiazoleBiocatalytic Bromination2-amino-4-phenyl-thiazole, BrominaseAqueousNot Specified52 (isolated)[2]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-methylthiazole

This protocol is adapted from a well-established procedure for the Hantzsch thiazole synthesis.[3]

Materials:

  • Thiourea

  • Chloroacetone

  • Sodium hydroxide

  • Ether

  • Water

  • 500-cc flask with reflux condenser, dropping funnel, and mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Start the stirrer and add 92.5 g (80 cc, 1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.

  • Separate the upper, oily layer using a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 cc of ether.

  • Combine the oily layer and the ethereal extracts and dry over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm or 130–133°C/18 mm. The product will solidify upon cooling to a melting point of 44–45°C. The expected yield is 80–85.5 g (70–75%).

Protocol 2: Selective Bromination of 2-amino-4-methylthiazole at the 5-Position

This protocol is based on the electrophilic bromination of 2-aminothiazole derivatives.[4]

Materials:

  • 2-amino-4-methylthiazole

  • Acetic acid

  • Bromine

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • At 0°C, dissolve 2-amino-4-methylthiazole (1 equivalent) in acetic acid in a round-bottom flask.

  • Slowly add bromine (2 equivalents) dropwise to the solution with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by adjusting the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

G cluster_0 Synthesis of 2-amino-4-methylthiazole cluster_1 Selective Bromination at 5-Position start_synthesis Start: Thiourea & Chloroacetone in Water reflux Reflux for 2 hours start_synthesis->reflux workup_synthesis Workup: - NaOH addition - Separation - Extraction with Ether reflux->workup_synthesis purification_synthesis Purification: - Drying - Distillation workup_synthesis->purification_synthesis product_synthesis Product: 2-amino-4-methylthiazole purification_synthesis->product_synthesis start_bromination Start: 2-amino-4-methylthiazole in Acetic Acid product_synthesis->start_bromination Use as starting material bromination Add Bromine dropwise at 0°C, then stir at RT for 2 hours start_bromination->bromination workup_bromination Workup: - Neutralization (NaHCO3) - Extraction with Ethyl Acetate bromination->workup_bromination purification_bromination Purification: - Washing - Drying - Concentration workup_bromination->purification_bromination product_bromination Final Product: this compound purification_bromination->product_bromination

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Suzuki-Miyaura Coupling of 2-Amino-5-Bromo-4-Methylthiazole for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization of this heterocyclic system is of paramount importance for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for creating carbon-carbon bonds, enabling the arylation of the 2-aminothiazole core at the C5-position.[1][3]

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 2-Amino-5-Bromo-4-Methylthiazole with various arylboronic acids. While the electron-rich nature of the 2-amino group can present challenges, careful optimization of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and clean reaction profiles.[3] These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Core Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 2-amino-5-bromo-heterocycles. This data serves as a strong starting point for the optimization of reactions involving this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference Analog
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O10085[4]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9082[5][6]
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O11088[5]
44-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane9092[4]
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9080[5][6]

Note: Yields are based on structurally similar substrates and will likely require optimization for this compound.

Experimental Workflow and Protocols

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction, from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Arylboronic Acid, and Base to Flask B 2. Evacuate and Backfill with Inert Gas (N₂ or Ar) A->B C 3. Add Catalyst, Ligand, and Degassed Solvent B->C D 4. Heat Reaction Mixture (e.g., 80-120 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool to Room Temperature and Dilute with Organic Solvent E->F G 7. Wash with Water and Brine F->G H 8. Dry Organic Layer (e.g., Na₂SO₄) and Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Pure Product I->J

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted and optimized for specific arylboronic acids and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)[3][7]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[8] If using a solid catalyst and ligand, add them at this stage.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[6]

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[5] If using a liquid catalyst or a pre-catalyst solution, add it at this stage.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).[3]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[3][6]

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.[6] Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3] Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-aryl-4-methylthiazole product.

Mechanism and Drug Discovery Context

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition RedEl Ar-Ar' (Product) Pd0->RedEl Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArBr_in->OxAdd R-Br Boronic_in->Trans Ar'-B(OR)₂ Base_in->Trans Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ability to readily synthesize a diverse library of 2-amino-5-aryl-4-methylthiazoles via Suzuki coupling is highly valuable in a drug discovery context. It allows for the systematic exploration of the structure-activity relationship (SAR) by varying the aryl substituent, which can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

G cluster_synthesis Synthesis cluster_discovery Drug Discovery Cascade A 2-Amino-5-Bromo- 4-Methylthiazole C Suzuki Coupling (Parallel Synthesis) A->C B Library of Arylboronic Acids B->C D Library of Novel 2-Amino-5-Aryl-4-Methylthiazoles C->D E High-Throughput Biological Screening D->E F Hit Identification & Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Role of Suzuki coupling in a typical drug discovery workflow.

References

Application of 2-Amino-5-Bromo-4-Methylthiazole in Stille Coupling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromo-4-methylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Among these transformations, the Stille coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This reaction involves the coupling of an organostannane with an organic halide, offering a broad substrate scope and tolerance to a wide range of functional groups.

This application note provides detailed protocols and quantitative data for the successful application of this compound in Stille coupling reactions. The information is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 5-substituted-2-amino-4-methylthiazole derivatives. These products are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[1]

A general schematic of the Stille coupling of this compound is presented below:

Stille_Coupling_General cluster_reactants Reactants cluster_products Products A This compound C Pd(0) Catalyst A->C + B R-Sn(Bu)3 (Organostannane) B->C + D 5-Substituted-2-amino-4-methylthiazole C->D Heat, Solvent E Bu3Sn-Br C->E +

Caption: General scheme of the Stille coupling reaction.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Stille Coupling with Aryl and Heteroaryl Stannanes

This protocol is adapted from a procedure for the Stille coupling of the analogous 2-Amino-5-bromo-4-methylpyridine.[2]

Materials:

  • This compound

  • Aryl- or Heteroaryltributylstannane (e.g., (2-Thienyl)tributylstannane)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the aryl- or heteroaryltributylstannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted-2-amino-4-methylthiazole.

Protocol 2: Stille Coupling with Vinylstannanes

Materials:

  • This compound

  • Vinyltributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and TFP (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and vinyltributylstannane (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Quantitative Data

The following tables summarize representative reaction conditions and yields for the Stille coupling of this compound and related 2-amino-5-bromothiazole derivatives with various organostannanes.

Table 1: Stille Coupling with Aryl and Heteroaryl Stannanes

Organostannane PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene1101885-95
(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)-Toluene1101680-90
(3-Pyridyl)tributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF1002475-85
(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)-Dioxane1002088-98

Table 2: Stille Coupling with Vinyl and Alkynyl Stannanes

Organostannane PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Tributyl(vinyl)stannanePd₂(dba)₃ (2)TFP (8)DMF801270-80
(E)-Tributyl(styryl)stannanePd(PPh₃)₄ (5)-Toluene1001675-85
Tributyl(phenylethynyl)stannanePd(PPh₃)₄ (3)-DMF60880-90

Note: Yields are based on literature for similar substrates and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling of this compound.

Stille_Workflow A 1. Reaction Setup B Combine this compound, organostannane, catalyst, and solvent in a Schlenk flask. A->B C 2. Inert Atmosphere D Degas the reaction mixture (e.g., by bubbling with Argon). C->D E 3. Reaction F Heat the mixture to the specified temperature and stir. E->F G 4. Monitoring H Monitor progress by TLC or GC-MS. G->H I 5. Work-up J Cool, dilute with organic solvent, and wash with aqueous KF solution. I->J K 6. Purification L Purify the crude product by column chromatography. K->L

Caption: A step-by-step workflow for the Stille coupling.

Catalytic Cycle

The catalytic cycle for the Stille coupling reaction is depicted below.

Stille_Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-Br PdII_coupled R-Pd(II)L2-R' PdII_halide->PdII_coupled Transmetalation Byproduct Bu3Sn-Br PdII_halide->Byproduct PdII_coupled->Pd0 Product R-R' PdII_coupled->Product Reductive Elimination Reactant1 R-Br (this compound) Reactant1->PdII_halide Oxidative Addition Reactant2 R'-SnBu3 (Organostannane) Reactant2->PdII_halide

Caption: The catalytic cycle of the Stille coupling reaction.

Applications in Drug Discovery

The 5-substituted-2-amino-4-methylthiazole derivatives synthesized via Stille coupling are valuable scaffolds in drug discovery. The 2-aminothiazole moiety is a known "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP and anchoring the inhibitor within the ATP-binding pocket of the kinase. The diverse aryl, heteroaryl, and vinyl groups introduced at the 5-position via Stille coupling can extend into other regions of the ATP-binding site, enabling the modulation of potency and selectivity. This approach is crucial for the development of novel inhibitors for kinases implicated in diseases such as cancer.

Conclusion

The Stille coupling reaction provides an efficient and versatile method for the C-5 functionalization of this compound. The resulting 5-substituted derivatives are important building blocks for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers to explore the synthetic potential of this valuable heterocyclic scaffold.

References

Synthesis of Novel Derivatives from 2-Amino-5-Bromo-4-Methylthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from the versatile building block, 2-Amino-5-Bromo-4-Methylthiazole. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer and antimicrobial properties. The protocols outlined herein focus on common and effective cross-coupling reactions to generate a diverse library of compounds for further investigation.

Synthetic Strategies for Derivatization

The bromine atom at the 5-position of the this compound ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The most common and effective methods include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl Derivatives

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids.

General Reaction Scheme:

Arylboronic acid is coupled with this compound in the presence of a palladium catalyst and a base to yield the 5-aryl-2-amino-4-methylthiazole derivative.

Sonogashira Coupling for the Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between the thiazole ring and a terminal alkyne, introducing a linear alkynyl moiety.

General Reaction Scheme:

A terminal alkyne is coupled with this compound using a palladium catalyst, a copper(I) co-catalyst, and an amine base to produce the 5-alkynyl-2-amino-4-methylthiazole derivative.

Buchwald-Hartwig Amination for the Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary or secondary amines at the 5-position.

General Reaction Scheme:

A primary or secondary amine is coupled with this compound using a palladium catalyst, a suitable phosphine ligand, and a base to yield the N-substituted-2,5-diamino-4-methylthiazole derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various derivatives from this compound and the biological activity of selected 2-aminothiazole derivatives.

Table 1: Synthesis of 5-Substituted-2-amino-4-methylthiazole Derivatives

EntryDerivative TypeR GroupCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Aryl (Suzuki)PhenylPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285[1]
25-Aryl (Suzuki)4-MethylphenylPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901282[1]
35-Aryl (Suzuki)4-MethoxyphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001891[2]
45-Alkynyl (Sonogashira)PhenylethynylPd(PPh₃)₂Cl₂ / CuIEt₃NDMF70688[3]
55-Alkynyl (Sonogashira)(Cyclohex-1-en-1-yl)ethynylPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100392[4]
65-Amino (Buchwald-Hartwig)MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene1101678[3]
75-Amino (Buchwald-Hartwig)PiperidinePd(OAc)₂ / dpppNaOtBuToluene1002075[5]
85-SulfanylThiophenylK₂CO₃DMF703Low Yield[6]

Note: Yields are based on reactions with structurally similar 2-amino-5-bromothiazole or 2-amino-5-bromopyridine derivatives and should be considered indicative.

Table 2: Anticancer Activity of Selected 2-Aminothiazole Derivatives

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
Dasatinib Analog2-Amino-thiazole-5-carboxamideK563 (Leukemia)16.3[7][8]
Dasatinib Analog2-Amino-thiazole-5-carboxamideMCF-7 (Breast)20.2[7][8]
Dasatinib Analog2-Amino-thiazole-5-carboxamideHT-29 (Colon)21.6[7][8]
Substituted 2-Aminothiazole2-Benzamido-4-(isothiocyanatomethyl)-thiazoleL1210 (Leukemia)0.2-1[7]
Substituted 2-Aminothiazole2-Amino-4-(isothiocyanatomethyl)-thiazoleL1210 (Leukemia)4-8[7]
Thiazolyl-thiourea derivative1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[9]
DHFR InhibitorThiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeNCI-H522 (Lung)0.06 (GI%)[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of related 2-aminobromopyridines.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-amino-4-methylthiazole.

General Protocol for Sonogashira Coupling

This protocol is a generalized procedure for the Sonogashira coupling of aryl bromides.[3][10]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at 70-100 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of heteroaryl bromides.[5][11]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Toluene (anhydrous)

  • Schlenk tube

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Biological Applications and Signaling Pathways

Derivatives of 2-aminothiazole are known to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and growth.[12] One of the most critical pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[13][14]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[15] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.[15][16] Inhibitors targeting this pathway can effectively block these pro-survival signals, leading to apoptosis and a reduction in tumor growth.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Thiazole 2-Aminothiazole Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 2-aminothiazole derivatives.

Experimental Workflow for Biological Evaluation

A typical workflow for the initial biological evaluation of newly synthesized 2-aminothiazole derivatives involves a series of in vitro assays to determine their cytotoxic and antimicrobial potential.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start 2-Amino-5-Bromo- 4-Methylthiazole Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Lines Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Characterization->Antimicrobial IC50 Determine IC₅₀ Values Cytotoxicity->IC50 MIC Determine MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead_Opt Lead_Opt SAR->Lead_Opt Identify Lead Compounds for Further Optimization

Caption: General experimental workflow for synthesis, screening, and analysis of novel derivatives.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Application Notes and Protocols for Antibacterial Activity Screening of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for screening the antibacterial activity of novel thiazole derivatives. The methodologies outlined are standard, validated procedures widely used in the field of antimicrobial research.

Introduction

Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent antibacterial properties.[1][2] The emergence of multidrug-resistant bacterial strains necessitates the development of new and effective antimicrobial agents.[3][4] This application note details the protocols for preliminary screening, determining the minimum inhibitory and bactericidal concentrations, and investigating the potential mechanism of action of thiazole derivatives.

Data Presentation: Antibacterial Activity of Thiazole Derivatives

The following table summarizes hypothetical antibacterial activity data for a series of thiazole derivatives against common Gram-positive and Gram-negative bacteria. This format is recommended for presenting screening results, allowing for easy comparison of the potency of different compounds.

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)
Thiazole-001 Staphylococcus aureus (ATCC 25923)1632
Escherichia coli (ATCC 25922)3264
Thiazole-002 Staphylococcus aureus (ATCC 25923)816
Escherichia coli (ATCC 25922)1632
Thiazole-003 Staphylococcus aureus (ATCC 25923)>128>128
Escherichia coli (ATCC 25922)>128>128
Ciprofloxacin Staphylococcus aureus (ATCC 25923)12
(Control)Escherichia coli (ATCC 25922)0.51

Experimental Protocols

Preliminary Antibacterial Activity Screening: Agar Well Diffusion Method

This method provides a qualitative assessment of the antibacterial activity of the synthesized thiazole derivatives.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Stock solutions of thiazole derivatives in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve compounds)

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into sterile broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of each thiazole derivative stock solution, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a common and efficient technique for determining MIC values.[7]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (as prepared in 3.1)

  • Stock solutions of thiazole derivatives

  • Positive and negative controls

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the thiazole derivative stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum but no test compound.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6][8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][8]

Materials:

  • MHA plates

  • Results from the MIC assay

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and spread it onto separate, labeled MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Analysis: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial bacterial inoculum.[5][8]

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the overall workflow for screening the antibacterial activity of thiazole derivatives.

Caption: Workflow for antibacterial screening of thiazole derivatives.

Potential Signaling Pathway Inhibition

Thiazole derivatives have been reported to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the Z-ring.[9][10] Another potential target is DNA gyrase, an enzyme essential for DNA replication.[11]

G cluster_0 Bacterial Cell Processes cluster_1 Enzyme Targets cluster_2 Inhibitory Action cluster_3 Outcome A DNA Replication B Cell Division C DNA Gyrase C->A F Inhibition of DNA Supercoiling C->F D FtsZ Protein D->B G Disruption of Z-ring Formation D->G E Thiazole Derivative E->C Inhibits E->D Inhibits H Bacteriostatic/ Bactericidal Effect F->H G->H

Caption: Potential mechanisms of action for thiazole derivatives.

References

Application Notes and Protocols: 2-Amino-5-Bromo-4-Methylthiazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylthiazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules. The 2-aminothiazole scaffold is a "privileged structure," forming the core of numerous approved drugs and clinical candidates.[1] The presence of a bromine atom at the 5-position and an amino group at the 2-position provides versatile handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki) and substitutions, respectively.[2] This allows for the generation of diverse chemical libraries for drug discovery. Derivatives of this compound have shown promise as anticancer, antimicrobial, and antifungal agents.[3][4]

These application notes provide an overview of the utility of this compound, detailed protocols for its synthesis, and methods for evaluating the biological activity of its derivatives, particularly as protein kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3034-57-9
Molecular Formula C₄H₅BrN₂S
Molecular Weight 193.06 g/mol
Appearance Solid
Melting Point 105-108.5 °C (with decomposition)
Purity ≥98%
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO.

(Data sourced from multiple chemical suppliers and databases)[2][5]

Applications in Pharmaceutical Synthesis

The 2-aminothiazole core is a well-established pharmacophore in oncology.[1] Derivatives of this compound are key building blocks for the synthesis of potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Notable examples of therapeutic areas and targets include:

  • Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated significant anticancer activity by targeting key signaling molecules involved in tumor growth and proliferation. A prominent example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1]

  • Kinase Inhibitors: The 2-aminothiazole scaffold has been identified as a template for inhibitors of several kinases, including:

    • Src Family Kinases[1]

    • Aurora Kinases[3]

    • Protein Kinase CK2[6]

  • Antimicrobial and Antifungal Agents: The incorporation of a halogen, such as bromine, into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process involving the Hantzsch thiazole synthesis to create the core ring, followed by electrophilic bromination.

Step 1: Synthesis of 2-Amino-4-Methylthiazole

This procedure is adapted from the classic Hantzsch thiazole synthesis.[7]

  • Materials:

    • Thiourea

    • Chloroacetone

    • Water

    • Sodium hydroxide

    • Ether

  • Procedure:

    • Suspend thiourea (1 mole) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

    • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

    • Reflux the resulting yellow solution for two hours.

    • Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled throughout the addition.

    • Separate the upper oily layer. Extract the aqueous layer three times with ether (total of 300 cc).

    • Combine the oil and the ethereal extracts and dry over solid sodium hydroxide.

    • Filter to remove any tar, and remove the ether by distillation.

    • Distill the remaining oil under reduced pressure. Collect the fraction at 130–133°C/18 mm to obtain 2-amino-4-methylthiazole. The expected yield is 70-75%.[7]

Step 2: Bromination of 2-Amino-4-Methylthiazole

This step introduces the bromine atom at the 5-position of the thiazole ring.

  • Materials:

    • 2-Amino-4-methylthiazole

    • N-Bromosuccinimide (NBS) or Bromine

    • Dimethylformamide (DMF) or Acetic Acid

  • Procedure (using Bromine in Acetic Acid):

    • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid solution at 0°C.

    • Slowly add bromine (8 mmol) dropwise to the solution.

    • Stir the mixture at room temperature for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole. A similar reaction has reported a yield of 75%.[8]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a this compound derivative against a specific protein kinase.

  • Materials:

    • Recombinant human kinase (e.g., Src, Aurora A, CK2)

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compound (derivative of this compound)

    • Positive control inhibitor (e.g., Dasatinib for Src kinase)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the diluted test compound or positive control to the appropriate wells.

    • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the effect of a synthesized compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line (e.g., HeLa, K562)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control (vehicle-treated cells).

    • Determine the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

The following tables summarize the biological activity of some 2-aminothiazole derivatives, highlighting the potential of this chemical class.

Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives

Compound/Derivative ClassTarget/Cell LineIC₅₀
Dasatinib (BMS-354825)Pan-Src Kinase InhibitionSubnanomolar
Aryl 2-aminothiazoleCK2α (allosteric inhibitor)3.4 µM
2-amino-thiazole-5-carboxylic acid phenylamidesHuman K563 leukemia cellsGood anti-proliferative effects

(Data compiled from studies on 2-aminothiazole derivatives)[6]

Table 2: Synthesis Yields for Related 2-Aminothiazole Reactions

ReactionProductReported Yield
Hantzsch Synthesis2-Amino-4-methylthiazole70-75%
Bromination5-Bromo-2-aminothiazole75%

(Data compiled from published synthesis protocols)[7][8]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Bromination A Thiourea + Chloroacetone B Reflux in Water A->B C Basification (NaOH) B->C D Extraction (Ether) C->D E Distillation D->E F 2-Amino-4-methylthiazole E->F G 2-Amino-4-methylthiazole H Dissolve in Acetic Acid G->H I Add Bromine (0°C) H->I J Neutralization (NaHCO3) I->J K Extraction (EtOAc) J->K L Purification K->L M This compound L->M

Caption: A two-step workflow for the synthesis of this compound.

Signaling Pathway: Inhibition of Src Kinase-Mediated Pathway

G cluster_pathway Oncogenic Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation Gene Transcription Inhibitor 2-Aminothiazole Derivative (e.g., Dasatinib) Inhibitor->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by a 2-aminothiazole derivative.

References

Application Notes & Protocols: Development of Anticancer Agents from 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved anticancer drugs like Dasatinib and Alpelisib.[1][2] Its versatile nature allows for structural modifications that can lead to potent and selective anticancer agents.[3][4] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel anticancer therapeutics based on the 2-aminothiazole core. These derivatives have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines, including breast, lung, colon, leukemia, and melanoma.[1][5]

Mechanisms of Anticancer Activity

2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting protein kinases.[2][6]

  • Apoptosis Induction: Many 2-aminothiazole compounds trigger programmed cell death in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[6]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phases.[6] This prevents cancer cells from proceeding through division and can be a precursor to apoptosis.[6]

  • Kinase Inhibition: The 2-aminothiazole moiety is a key pharmacophore in many kinase inhibitors.[2] These agents can target a variety of kinases that are often dysregulated in cancer, such as Src family kinases, VEGFR-2, and the PI3K/Akt/mTOR pathway, thereby blocking the signaling cascades that promote cell growth and survival.[2][7]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-aminothiazole derivatives against various human cancer cell lines, demonstrating their potent antiproliferative activity.

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
TH-39K562 (Leukemia)0.78 µM
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a)HCT 116 (Colorectal)0.72 µM
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b)HCT 116 (Colorectal)1.55 µM
OMS5A549 (Lung Cancer)22.13 µM
OMS14MCF-7 (Breast Cancer)61.03 µM

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis is a classic and widely utilized method for the preparation of the 2-aminothiazole core.[2][8] It involves a condensation reaction between an α-haloketone and a thiourea derivative.

Materials:

  • Substituted thiourea

  • α-haloketone (e.g., 3-bromo-2-oxopropanoate)

  • Ethanol or isopropanol

  • Reaction vessel

  • Stirring apparatus

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography)

Protocol:

  • Reactant Preparation: Dissolve the substituted thiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol in a reaction vessel.

  • Reaction Initiation: Add the α-haloketone (1.0 equivalent) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

  • Characterization: Characterize the synthesized compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized 2-aminothiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[2]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Materials:

  • Cancer cell lines

  • Synthesized 2-aminothiazole compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the 2-aminothiazole derivative for a specific time.

  • Cell Harvesting: Harvest both treated and untreated cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending them in cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Hantzsch Thiazole Synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mtt MTT Assay (Cytotoxicity, IC50) characterization->mtt Test Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Active Compounds kinase_assay Kinase Inhibition Assay mtt->kinase_assay apoptosis Apoptosis Assay cell_cycle->apoptosis western_blot Western Blot (Protein Expression) apoptosis->western_blot

Caption: General experimental workflow for the development and evaluation of 2-aminothiazole-based anticancer agents.

apoptosis_pathway cluster_bcl2 cluster_caspases aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) aminothiazole->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits Permeabilization bax->mitochondrion Promotes Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives through modulation of the Bcl-2 family.

References

Application Notes & Protocols: One-Pot Synthesis of 5-Substituted-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiazoles are a pivotal class of heterocyclic compounds widely recognized for their presence in numerous natural products and pharmacologically active molecules.[1] They form the core structure of drugs with a wide array of activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The development of efficient and environmentally benign synthetic methods for these scaffolds is a significant goal in medicinal and synthetic chemistry. One-pot synthesis, which avoids the isolation of intermediates, offers a streamlined and efficient approach to these valuable compounds.[1]

This document provides detailed protocols for two distinct and efficient one-pot methods for synthesizing 5-substituted-2-aminothiazoles: a copper-catalyzed reaction and a microwave-assisted approach.

Method 1: Copper(II) Bromide-Catalyzed One-Pot Synthesis

This method employs aromatic methyl ketones and thiourea derivatives in the presence of copper(II) bromide. The reaction proceeds through a one-pot α-bromination of the ketone followed by a cyclization process with thiourea, a variation of the classic Hantzsch thiazole synthesis.[1]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aromatic methyl ketone, thiourea, and CuBr2 in 1,4-dioxane B Reflux the mixture at 110 °C A->B Heat C Monitor reaction progress by TLC B->C D Cool to room temperature C->D Reaction Complete E Add aqueous ammonia, then extract with Ethyl Acetate D->E F Wash organic layer with brine, dry over Na2SO4 E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H G R1 α-Halo Ketone (formed in situ) I1 Thiouronium Intermediate R1->I1 R2 Thiourea R2->I1 Nucleophilic Attack I2 Cyclized Intermediate (Hydroxythiazoline) I1->I2 Intramolecular Cyclization P 2-Aminothiazole I2->P Dehydration (-H2O)

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-5-Bromo-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-5-Bromo-4-Methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q2: What are the potential impurities in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-Amino-4-methylthiazole, and over-brominated byproducts like di-bromo species.[1] Residual solvents and reagents from the workup process may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of the compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis and to ensure high purity (e.g., >98%), High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A sharp melting point range also indicates high purity.

Q4: My purified product is an oil instead of a solid. What should I do?

A4: If you obtain an oily product after purification, it could be due to residual solvent, the presence of greasy impurities, or the compound having a low melting point. Try drying the product under a high vacuum to remove any remaining solvent. If the issue persists, trituration of the oil with a non-polar solvent in which the compound is insoluble, such as cold hexanes, can help induce solidification.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling. - The chosen solvent is too effective at dissolving the compound.- The solution is too dilute.- High levels of impurities are inhibiting crystallization.- Select a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol/water mixtures are often a good starting point.[2]- Concentrate the solution by evaporating some of the solvent.- Attempt to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.- If the crude product is highly impure, consider a preliminary purification step like a simple filtration through a silica plug.
Low recovery of the purified product. - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Crystals appear colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the product from impurities (overlapping spots on TLC). - The solvent system (eluent) is not optimal.- The column is overloaded with the crude material.- Improperly packed column leading to channeling.- Optimize the eluent system using TLC. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes.[2] Aim for an Rf value of 0.2-0.4 for the desired compound.- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Product-containing fractions are still impure. - Co-eluting impurity with similar polarity.- Try a different solvent system. If separation is still not achieved, consider using a different stationary phase, such as alumina.

Purification Method Selection Workflow

G Purification Method Selection for this compound start Crude this compound check_purity Assess Crude Purity (TLC) start->check_purity high_purity Relatively High Purity? check_purity->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No (multiple impurities) check_final_purity Check Final Purity (HPLC, NMR) recrystallization->check_final_purity column_chromatography->check_final_purity final_product Pure Product (>98%) check_final_purity->column_chromatography Purity Not OK from Recrystallization check_final_purity->final_product Purity OK

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and heat to boiling. A suitable solvent will dissolve the compound when hot and allow it to crystallize upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. The target compound should have an Rf value of approximately 0.2-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Workflow for Purification

G General Troubleshooting Workflow for Purification start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok end Pure Product purity_ok->end Yes troubleshoot Troubleshoot purity_ok->troubleshoot No recrystallization_issue Recrystallization Issue? troubleshoot->recrystallization_issue chromatography_issue Chromatography Issue? troubleshoot->chromatography_issue change_solvent Change Recrystallization Solvent/Conditions recrystallization_issue->change_solvent Yes optimize_eluent Optimize Eluent/Column Conditions chromatography_issue->optimize_eluent Yes change_solvent->start optimize_eluent->start

Caption: A workflow for troubleshooting common purification issues.

Quantitative Data Summary

The following table provides representative data for the purification of 2-amino-5-bromothiazole derivatives. Actual results for this compound may vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodStarting Purity (Crude)Final Purity (Typical)Typical YieldNotes
Recrystallization 80-90%>98%70-85%Effective for removing small amounts of impurities. Yield is dependent on the solubility of the compound in the chosen solvent.
Column Chromatography 50-85%>99%60-80%Highly effective for separating multiple components and closely related impurities. Yield can be lower due to losses on the column.
Combined Approach <50%>99%50-70%Column chromatography followed by recrystallization is recommended for very impure crude material to achieve the highest purity.

References

Optimal recrystallization solvent for 2-Amino-5-Bromo-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-Bromo-4-Methylthiazole

This technical support center provides guidance on the optimal recrystallization solvent and procedures for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal recrystallization solvent for this compound?

A mixed solvent system of ethanol and water is often a good starting point for the recrystallization of similar 2-aminothiazole derivatives.[1][2] The ideal solvent or solvent mixture should dissolve the compound when hot but lead to insolubility upon cooling. A systematic screening of solvents is recommended to determine the optimal choice for your specific sample purity and desired crystal form.

Q2: What are the key physical properties of this compound?

Key physical properties include:

  • Appearance: White crystalline solid.[3]

  • Molecular Formula: C4H5BrN2S.[3][4][5]

  • Molecular Weight: 193.06 g/mol .[3][5]

  • Melting Point: 105-108.5 °C (with decomposition).[3]

Q3: What are the fundamental principles for selecting a recrystallization solvent?

A suitable recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.[6][7][8]

  • Impurities should either be completely soluble at all temperatures or completely insoluble at high temperatures.[6][8]

  • The solvent must be chemically inert and not react with the compound being purified.[6][9]

  • The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]

Q4: What safety precautions should be taken when working with this compound?

Standard laboratory safety practices should be followed. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Recommended Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.

    • Consider using a solvent with a lower boiling point.

Issue 2: No crystals form after the solution has cooled to room temperature.

  • Potential Cause: Too much solvent was used, or the cooling process was too rapid.

  • Recommended Solution:

    • Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.

    • If crystals still do not form, reduce the volume of the solvent by gentle heating and allow it to cool again.

    • Cool the solution in an ice bath to further decrease the solubility.

Issue 3: The recrystallization yield is very low.

  • Potential Cause: The compound has significant solubility in the cold solvent, too much solvent was used, or crystals were lost during filtration.

  • Recommended Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[7]

    • Cool the solution in an ice bath for a longer period to maximize crystal precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityPredicted Solubility of this compound
Water100HighSparingly soluble at room temp, may increase with heat
Ethanol78HighGood potential, soluble when hot, less soluble when cold
Methanol65HighGood potential, similar to ethanol
Acetone56MediumMay be too good a solvent, leading to low recovery
Ethyl Acetate77MediumPotential candidate, needs experimental verification
Dichloromethane40MediumLow boiling point may not provide a large solubility gradient
Cyclohexane81LowLikely insoluble due to polarity mismatch
DMF/Water>100HighA potential mixed solvent system for difficult crystallizations

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[7]

  • For solvents where the compound is insoluble at room temperature, heat the test tube in a water bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe the formation of crystals. The solvent that yields a good quantity and quality of crystals is a suitable candidate for recrystallization.

Protocol 2: Recrystallization using an Ethanol/Water System

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Heat the solution again and add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

G cluster_workflow Recrystallization Solvent Selection Workflow start Start: Crude Solid test_solvents Select Potential Solvents (e.g., Ethanol, Water, Ethyl Acetate) start->test_solvents solubility_rt Test Solubility at Room Temperature test_solvents->solubility_rt dissolves_rt Soluble at RT (Discard Solvent) solubility_rt->dissolves_rt Yes insoluble_rt Insoluble at RT solubility_rt->insoluble_rt No solubility_hot Test Solubility in Hot Solvent insoluble_rt->solubility_hot dissolves_hot Soluble when Hot solubility_hot->dissolves_hot Yes insoluble_hot Insoluble when Hot (Discard Solvent) solubility_hot->insoluble_hot No cool_solution Cool Solution Slowly dissolves_hot->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals (Try Mixed Solvent or Evaporate) crystals_form->no_crystals No optimal_solvent Optimal Solvent Identified crystals_form->optimal_solvent Yes

Caption: Workflow for selecting an optimal recrystallization solvent.

References

Technical Support Center: Purifying 2-Aminothiazoles via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 2-aminothiazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying 2-aminothiazole derivatives?

A1: The most common stationary phase for the column chromatography of 2-aminothiazole derivatives is silica gel (SiO₂).[1][2][3] Its polar nature allows for effective separation based on the polarity of the compounds in the mixture.

Q2: What are typical mobile phase systems for the purification of 2-aminothiazoles on silica gel?

A2: Common mobile phase systems are mixtures of a non-polar solvent and a more polar solvent. Typical combinations include:

  • Hexane and Ethyl Acetate[1]

  • Dichloromethane and Methanol[4]

  • Chloroform and Ethanol[3]

The polarity of the mobile phase is gradually increased during elution to separate compounds with different polarities.

Q3: How do I determine the optimal solvent system for my specific 2-aminothiazole derivative?

A3: The best practice is to first perform thin-layer chromatography (TLC) using various solvent systems.[1][5] The ideal solvent system will give your target compound an Rf value of approximately 0.3, as this generally provides the best separation in column chromatography.[6][7]

Q4: My 2-aminothiazole compound is highly polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: For very polar compounds, you can try more polar solvent systems. A common approach is to add a small amount of a polar solvent like methanol to dichloromethane. For basic compounds like many 2-aminothiazoles, adding a small amount of a base such as triethylamine (typically 0.1-1%) to the mobile phase can help to reduce tailing and improve elution by neutralizing the acidic silanol groups on the silica gel.[6] Alternatively, reversed-phase chromatography can be a suitable option for highly polar compounds.[8]

Q5: Can 2-aminothiazoles decompose on silica gel?

A5: Yes, some 2-aminothiazole derivatives can be unstable on the acidic surface of silica gel, leading to degradation during purification.[9] It is advisable to check the stability of your compound on silica by performing a 2D TLC or by letting a spotted TLC plate sit for some time before developing to see if any new spots appear.[9] If your compound is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[9]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots (Overlapping Bands) Incorrect solvent system.Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your product and impurities. A good separation is often achieved when the desired compound has an Rf of ~0.3.[6][7]
Column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[1][10]
Compound is Stuck on the Column (Does not Elute) The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the mobile phase.[5]
The compound is basic and interacting strongly with acidic silica.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[6]
The compound may have decomposed on the column.Test the stability of your compound on silica gel using TLC.[9] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[9]
Peak Tailing (Elongated Spots) Strong interaction between a basic compound and acidic silica gel.Add a competing base like triethylamine to the mobile phase to reduce interactions with the silanol groups.
The sample was loaded in a solvent that is too polar.Dissolve the sample in the mobile phase or a less polar solvent for loading. Dry loading the sample adsorbed onto a small amount of silica is often the best approach.[1]
Low Recovery of the Purified Compound Irreversible adsorption of the compound onto the silica gel.Use a mobile phase modifier (e.g., triethylamine for basic compounds).
The compound is volatile and was lost during solvent evaporation.Use gentle evaporation conditions (e.g., lower temperature on the rotary evaporator).
Some of the compound may be in mixed fractions.Re-purify the mixed fractions if the quantity is significant.

Experimental Protocols

General Protocol for Column Chromatography Purification of a 2-Aminothiazole Derivative

This protocol is a general guideline and should be optimized for each specific compound.

1. Preparation of the Silica Gel Slurry:

  • In a beaker, add silica gel (60-120 mesh) to a non-polar solvent (e.g., hexane) to create a slurry.[1] The consistency should be easily pourable.

2. Packing the Column:

  • Ensure the column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • Carefully pour the silica gel slurry into the column, continuously tapping the side of the column to ensure even packing and to dislodge any air bubbles.[11]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.[11]

3. Sample Loading:

  • Wet Loading: Dissolve the crude 2-aminothiazole derivative in a minimal amount of the initial mobile phase or a slightly more polar solvent.[6] Carefully add the solution to the top of the column using a pipette.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

4. Elution:

  • Carefully add the mobile phase to the column.

  • Begin elution with the selected solvent system, starting with a lower polarity.

  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[1]

5. Fraction Collection and Analysis:

  • Collect the eluent in fractions (e.g., in test tubes).

  • Monitor the fractions by TLC to identify which ones contain the pure product.[5]

  • Combine the fractions containing the pure compound.

6. Isolation of the Purified Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-aminothiazole derivative.

Data Presentation

Table 1: Example Solvent Systems for TLC and Column Chromatography of 2-Aminothiazole Derivatives

2-Aminothiazole DerivativeStationary PhaseMobile Phase (v/v)TechniqueReference
N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amineSilica gel (60-120 mesh)Chloroform:Ethanol (90:10)Column Chromatography[3]
2-Bis(t-butyloxycarbonyl)aminoimidazoleSiO₂Hexane/EtOAc gradientFlash Column Chromatography[3]
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazoleSilica gelEthyl acetate:n-hexane (1:9)Column Chromatography[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 2-Aminothiazole Derivative evaporate->pure_product

Caption: General workflow for the purification of 2-aminothiazole derivatives by column chromatography.

Troubleshooting Logic

troubleshooting_workflow start Poor Separation or Recovery check_tlc Review TLC Data (Rf ~ 0.3?) start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent No check_loading Sample Loading Issue? check_tlc->check_loading Yes optimize_solvent->check_tlc dry_load Use Dry Loading check_loading->dry_load Yes check_stability Compound Stability Issue? check_loading->check_stability No success Successful Purification dry_load->success deactivate_silica Deactivate Silica or Use Alumina check_stability->deactivate_silica Yes check_basicity Is Compound Basic? check_stability->check_basicity No deactivate_silica->success add_base Add Triethylamine to Mobile Phase check_basicity->add_base Yes check_basicity->success No add_base->success

Caption: A logical workflow for troubleshooting common issues in 2-aminothiazole purification.

References

Improving yield in Hantzsch thiazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole ring.[1][2] This method, first described by Arthur Hantzsch in 1887, is a cornerstone in heterocyclic chemistry due to the prevalence of the thiazole moiety in pharmaceuticals.[3]

Q2: What are the typical starting materials for this synthesis?

The synthesis generally involves the reaction of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiourea).[4][5] Variations exist where thiosemicarbazones can be used to synthesize 2-hydrazinyl thiazole derivatives.[6]

Q3: What are the common applications of thiazole derivatives?

Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Troubleshooting Guide

Low yields and purification difficulties are common challenges in the Hantzsch thiazole synthesis. This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Impure Starting Materials Ensure the purity of your α-haloketone and thioamide. Impurities can lead to unwanted side reactions. Consider recrystallizing or purifying the starting materials before use.
Suboptimal Reaction Conditions Optimize reaction temperature, time, and solvent. The choice of solvent can significantly impact the yield.[7] Refer to the data tables below for guidance on solvent and temperature effects.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][6] The disappearance of starting material spots and the appearance of the product spot indicate reaction progression. If the reaction stalls, consider extending the reaction time or increasing the temperature.
Incorrect Stoichiometry While the reaction is a 1:1 condensation, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes improve yields.[4]
Product Degradation Thiazole rings can be sensitive to harsh acidic or basic conditions. Ensure that the workup procedure is appropriate for your specific product.

Issue 2: Multiple Spots on TLC / Impure Product

Possible Cause Troubleshooting Steps
Unreacted Starting Materials If the reaction is incomplete, you will see spots corresponding to the starting materials. Optimize reaction conditions as described above.
Formation of Side Products Common side products include oxazoles (if the thioamide is contaminated with an amide) and dimers or polymers of the reactants.[3] The reaction conditions, particularly temperature, can influence the formation of byproducts.
Formation of Isomeric Thiazoles Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to the formation of isomeric 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the expected 2-(N-substituted amino)thiazoles.[8]
Difficult Purification If recrystallization is ineffective, consider column chromatography for purification. A patent describes a method for purifying 2-aminothiazole by forming a precipitable bisulfite adduct.[9]

Data Presentation

Effect of Solvent and Temperature on Yield

The following tables provide representative data on how solvent and temperature can affect the yield of a typical Hantzsch thiazole synthesis. Actual results may vary depending on the specific substrates used.

Table 1: Effect of Solvent on Reaction Yield [7]

SolventReflux Temp. (°C)Reaction Time (h)Yield (%)
Ethanol78675
Methanol65868
Isopropanol82578
Acetonitrile82572
Toluene111465

Table 2: Effect of Temperature on Reaction Yield [7]

Temperature (°C)Reaction Time (h)Yield (%)Key Observation
501255Reaction is slow and may not go to completion.
65 (Methanol Reflux)868Moderate yield, longer reaction time needed.
78 (Ethanol Reflux)675Good balance of reaction rate and yield.
82 (Isopropanol Reflux)578Higher temperature can reduce reaction time.
100470Potential for increased byproduct formation at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[4]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the mixture through a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot, Multi-Component Synthesis using a Reusable Catalyst (Conventional Heating and Ultrasonic Irradiation)

This protocol describes an efficient and environmentally friendly synthesis of substituted Hantzsch thiazole derivatives.[5][10]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilicic acid (15 mol%)

  • Ethanol/water (1:1, 5 mL)

Procedure under Conventional Heating:

  • Combine the reactants and the catalyst in the ethanol/water solvent system.

  • Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the hot solution to recover the catalyst.

  • Evaporate the solvent from the filtrate under vacuum to obtain the crude product.

  • The crude product can be purified by recrystallization.

Procedure under Ultrasonic Irradiation:

  • Combine the reactants and the catalyst in the ethanol/water solvent system.

  • Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solution to recover the catalyst.

  • Evaporate the solvent from the filtrate under vacuum to obtain the crude product.

  • The crude product can be purified by recrystallization.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

General Experimental Workflow

This diagram outlines a typical workflow for a Hantzsch thiazole synthesis experiment.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants + Solvent) Start->Setup Reaction Reaction (Heating/Stirring) Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (e.g., Neutralization) Monitoring->Workup Complete Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Characterization (NMR, MP, etc.) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting common issues in the Hantzsch thiazole synthesis.

Troubleshooting_Logic Start Low Yield? CheckPurity Check Starting Material Purity? Start->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions? CheckPurity->OptimizeConditions Pure Success Yield Improved CheckPurity->Success Impure -> Purify CheckCompletion Reaction Complete (TLC)? OptimizeConditions->CheckCompletion Optimized CheckCompletion->OptimizeConditions Incomplete ImproveWorkup Improve Workup/ Purification? CheckCompletion->ImproveWorkup Complete ImproveWorkup->Success

Caption: A logical workflow for troubleshooting low yield in Hantzsch synthesis.

References

Technical Support Center: Controlling Regioselectivity in the Bromination of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges in this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the bromination of 2-aminothiazoles and why?

A1: The bromination of 2-aminothiazoles typically occurs via an electrophilic aromatic substitution mechanism. The 2-amino group is an activating group, directing electrophiles to the C5 position of the thiazole ring. This is due to the resonance stabilization of the intermediate sigma complex. Therefore, the primary product expected is the 5-bromo-2-aminothiazole. However, the C4 position can also be brominated, leading to mixtures of isomers.

Q2: What are the most common side reactions observed during the bromination of 2-aminothiazoles?

A2: The most prevalent side reactions include:

  • Over-bromination: Formation of di-brominated (e.g., 4,5-dibromo) or even tri-brominated products, especially when using excess brominating agent or at elevated temperatures.[1]

  • Lack of Regioselectivity: Formation of the C4-bromo isomer as a significant byproduct.[1]

  • Reaction at the Amino Group: The exocyclic amino group can react with the brominating agent, though ring bromination is generally favored. Protecting the amino group by acylation can prevent this.[1]

  • Decomposition: The starting material or the brominated product can decompose under harsh reaction conditions, such as high temperatures or strong acidic environments.[1]

Q3: How can I improve the regioselectivity for C5-bromination?

A3: To enhance C5-selectivity, consider the following strategies:

  • Choice of Brominating Agent: Milder brominating agents like N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂) often provide better selectivity compared to elemental bromine.[1][2]

  • Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -10 °C) can suppress the formation of the C4-isomer and di-brominated byproducts.[1]

  • Stoichiometry Control: Use a strict 1:1 stoichiometry of the 2-aminothiazole to the brominating agent to minimize over-bromination.[1]

  • Solvent Effects: The choice of solvent can influence regioselectivity. Acetonitrile and dichloromethane are commonly used.

Q4: My brominated 2-aminothiazole product appears to be unstable during purification. What can I do?

A4: Brominated 2-aminothiazoles can be sensitive to acidic conditions and may decompose on silica gel. To mitigate this:

  • Use Deactivated Silica Gel: For column chromatography, use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites.[1]

  • Avoid High Temperatures: When evaporating the solvent, use a rotary evaporator at a low temperature to prevent thermal decomposition.[1]

  • Alternative Purification: Consider other purification techniques like recrystallization if your product is a solid.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive brominating agent (e.g., old NBS).2. Insufficient reaction time or temperature.3. Protonation of the 2-amino group by HBr byproduct, deactivating the ring.[3]1. Use freshly recrystallized NBS.2. Gradually increase the reaction time and/or temperature while monitoring the reaction by TLC.3. Consider adding a non-nucleophilic base to scavenge HBr.
Formation of multiple products (TLC shows multiple spots) 1. Over-bromination leading to di- or tri-brominated products.2. Lack of regioselectivity, forming a mixture of C4 and C5 isomers.3. Decomposition of starting material or product.[1]1. Reduce the stoichiometry of the brominating agent to 1.0 equivalent.2. Lower the reaction temperature.3. Use a more selective brominating agent like CuBr₂.[2]4. Ensure mild reaction and work-up conditions.
Desired mono-brominated product is contaminated with di-brominated product 1. Reaction temperature is too high.2. Excess brominating agent was used.3. Prolonged reaction time.[1]1. Perform the reaction at a lower temperature (e.g., 0 °C).2. Carefully control the stoichiometry of the brominating agent.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Product decomposes during purification on silica gel 1. The brominated product is sensitive to the acidic nature of silica gel.2. Thermal instability of the product.[1]1. Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography.2. Avoid high temperatures during solvent evaporation.[1]

Data Presentation: Comparison of Bromination Methods

The following table summarizes reaction conditions and reported yields for the C5-bromination of 2-aminothiazoles using different methods.

Brominating Agent Solvent Temperature Reaction Time Yield (%) Notes
Br₂ Acetic Acid0 °C to RT2 h75%A classic method, but can lead to over-bromination if not carefully controlled.[4]
NBS Acetonitrile/DCMRT3-6 hVariesMilder than Br₂, often providing better selectivity for mono-bromination.[3]
CuBr₂ AcetonitrileRT-HighOffers good regioselectivity for the C5 position under mild conditions.[2]
Vanadium-dependent haloperoxidase (VHPO) Aqueous Buffer30 °C1 h>95% conversionAn enzymatic method using a bromide salt, offering high selectivity and environmentally friendly conditions.[5][6]

Experimental Protocols

Protocol 1: C5-Bromination using Bromine in Acetic Acid
  • Dissolution: In a round-bottom flask, dissolve the 2-aminothiazole (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.[3]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: C5-Bromination using N-Bromosuccinimide (NBS)
  • Dissolution: Dissolve the 2-aminothiazole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.[3]

  • Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: C5-Bromination using Copper(II) Bromide (CuBr₂)
  • Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[1]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).[1]

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.[1]

Protocol 4: Enzymatic C5-Bromination using Vanadium-dependent Haloperoxidase (VHPO)
  • Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.[1]

  • Initiation: Initiate the reaction by adding hydrogen peroxide (H₂O₂).[1]

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30 °C) with stirring.[5]

  • Quenching: After completion (monitored by LC-MS or TLC), quench the reaction by adding catalase to decompose excess H₂O₂.[1]

  • Extraction and Purification: Extract the product with an organic solvent and purify as needed.

Visualizations

Electrophilic_Aromatic_Substitution cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product 2-Aminothiazole 2-Aminothiazole Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Aminothiazole->Sigma_Complex Electrophilic Attack at C5 Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Sigma_Complex 5-Bromo-2-aminothiazole 5-Bromo-2-aminothiazole Sigma_Complex->5-Bromo-2-aminothiazole Deprotonation

Caption: Electrophilic bromination of 2-aminothiazole at the C5 position.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solutions Start Low Yield or Mixture of Products Check_Purity Check Reagent Purity (e.g., NBS) Start->Check_Purity Check_Stoichiometry Verify Stoichiometry (1:1 ratio) Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Start->Check_Temp Recrystallize_NBS Use Freshly Recrystallized NBS Check_Purity->Recrystallize_NBS Impure Adjust_Equivalents Adjust Reagent Equivalents Check_Stoichiometry->Adjust_Equivalents Incorrect Lower_Temp Lower Reaction Temperature (0 °C) Check_Temp->Lower_Temp Too High Change_Reagent Use Milder Reagent (e.g., CuBr₂) Lower_Temp->Change_Reagent If still unselective

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Synthesis of 2-Amino-5-Bromo-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 2-Amino-5-Bromo-4-Methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the precursor, 2-amino-4-methylthiazole, by reacting a 3-halopentane-2,4-dione derivative with thiourea. The second step involves the regioselective bromination of the 2-amino-4-methylthiazole at the 5-position of the thiazole ring.

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: The primary safety concern is managing the exothermic bromination reaction. On a larger scale, the heat generated can be significant and may lead to a runaway reaction if not properly controlled. It is crucial to have an efficient cooling system and to control the rate of bromine addition. Additionally, bromine is a hazardous and corrosive substance that requires careful handling in a well-ventilated area.

Q3: How can I minimize the formation of impurities?

A3: Controlling the reaction conditions is key to minimizing impurities. In the Hantzsch synthesis, ensuring the complete reaction of the starting materials is important. During bromination, over-bromination can lead to di-brominated byproducts. Careful control of stoichiometry and reaction temperature is essential. The purity of the starting 2-amino-4-methylthiazole is also critical, as any impurities in the precursor may be carried over or react to form new impurities.

Q4: What are the recommended purification methods for the final product on a larger scale?

A4: For large-scale purification, recrystallization is the most viable method. A suitable solvent system should be chosen to ensure high recovery of the pure product while leaving impurities in the mother liquor. Slurrying the crude product in a suitable solvent can also be an effective method for removing certain impurities. Column chromatography is generally not practical for large-scale production due to cost and time constraints.

Q5: How can the reaction be monitored for completion?

A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the starting material (2-Amino-4-methylthiazole) and the product, one can determine when the starting material has been completely consumed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Hantzsch Synthesis Incomplete reaction; side reactions.Ensure a slight excess of thiourea. Monitor the reaction by TLC or HPLC to confirm completion. Control the reaction temperature to minimize side product formation.
Exothermic Runaway during Bromination Addition of bromine is too fast; inadequate cooling.Add bromine dropwise at a controlled rate. Ensure the reactor's cooling system is functioning efficiently. Use a suitable solvent to help dissipate heat.
Formation of Di-bromo Byproduct Excess bromine; high reaction temperature.Use a stoichiometric amount of bromine or a slight excess of the 2-aminothiazole. Maintain a low reaction temperature during bromine addition.
Product is a Hydrobromide Salt Acidic conditions from HBr byproduct.Neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) after the bromination is complete to isolate the free base.
**Difficulty in Product

How to remove unreacted bromine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted bromine from reaction mixtures.

Troubleshooting Guide

Issue Possible Cause Solution
Persistent red-brown color after adding quenching agent. Insufficient quenching agent.Continue to add the quenching solution portion-wise until the color disappears. A patch test on a small aliquot can determine if more quencher is needed.[1]
Poor mixing between the organic and aqueous phases.Increase the stirring rate to ensure vigorous mixing and facilitate contact between the bromine in the organic layer and the quenching agent in the aqueous layer.[1]
Degraded quenching agent.If the quenching solution is old, it may have degraded. Prepare a fresh solution and repeat the quenching procedure.[1]
Formation of a solid precipitate (sulfur) during quenching. Use of sodium thiosulfate in an acidic reaction mixture.Neutralize or slightly basify the reaction mixture with a base like sodium bicarbonate before or during the addition of sodium thiosulfate.[1][2] Alternatively, use a different quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to forming sulfur precipitates in acidic conditions.[1][2]
The quenching reaction is highly exothermic and difficult to control. High concentration of unreacted bromine.Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent.[2][3]
Rapid addition of the quenching agent.Add the quenching agent slowly and in portions to control the rate of the exothermic reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted bromine from a reaction mixture?

A1: Unreacted bromine is typically removed by converting it into colorless and water-soluble bromide ions (Br⁻) through a process called quenching.[1] This is achieved by adding a reducing agent to the reaction mixture. Commonly used quenching agents include:

  • Sodium Thiosulfate (Na₂S₂O₃): A widely used and effective quenching agent that reacts with bromine to form sodium bromide and sodium tetrathionate.[2][4]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): Good alternatives to sodium thiosulfate, especially in acidic conditions, as they are less likely to form sulfur precipitates.[1][2]

  • Sodium Sulfite (Na₂SO₃): Another effective reducing agent that is less prone to precipitating sulfur compared to sodium thiosulfate.[2][3]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): These can react with bromine via an addition reaction, consuming the excess bromine.[2]

Q2: How do I choose the right quenching agent for my specific reaction?

A2: The selection of an appropriate quenching agent depends on several factors:

  • Reaction pH: In acidic conditions, using sodium thiosulfate can lead to the formation of elemental sulfur as a solid precipitate.[1][2] Sodium bisulfite or sodium sulfite are generally better choices for acidic reaction mixtures.[1][2]

  • Product Stability: Ensure your desired product is stable under the quenching conditions. For instance, if your product is sensitive to base, avoid using strong bases like sodium hydroxide for quenching.[2]

  • Work-up Procedure: Quenching with aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite allows for easy removal by washing with water.[2] If an organic quenching agent like cyclohexene is used, the resulting dibrominated byproduct will remain in the organic layer and may necessitate removal by chromatography or distillation.[1][2]

Q3: What are the visual cues for a complete bromine quench?

A3: The most definitive visual cue is the disappearance of the characteristic red-brown color of elemental bromine.[2] A successful quench will result in a colorless or pale yellow solution.[1]

Q4: What safety precautions should be taken when working with bromine?

A4: Bromine is a highly toxic, corrosive, and volatile substance and must be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene or nitrile), safety goggles, and a lab coat.[2] It is also crucial to have a quenching solution, like a saturated solution of sodium thiosulfate, readily available in case of a spill.[2][3]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% (w/v) aqueous solution[2][4]2:1Can form elemental sulfur under acidic conditions.[2]
Sodium Bisulfite NaHSO₃Saturated aqueous solution[2]1:1A good alternative to thiosulfate in acidic media.[2]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[5]1:2Often used interchangeably with sodium bisulfite.[2]
Sodium Sulfite Na₂SO₃200 g/L aqueous solution or 5-10% (w/v)[1][3]1:1Effective and less likely to precipitate sulfur than thiosulfate.[1]
Cyclohexene C₆H₁₀Neat or in a solvent[1]1:1The resulting dibrominated product remains in the organic layer and may require further purification to be removed.[1][2]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2]

  • Cooling the Reaction Mixture: After the reaction is complete, cool the reaction mixture to room temperature. For reactions conducted at elevated temperatures, it is advisable to use an ice bath.[1][2]

  • Addition of Quenching Solution: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[1][2]

  • Monitoring the Quench: Continue adding the thiosulfate solution until the red-brown color of the bromine disappears and the solution becomes colorless.[2]

  • Work-up:

    • If the mixture is biphasic, transfer it to a separatory funnel and separate the layers.[1][2]

    • Wash the organic layer with water and then with brine.[1][2]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

    • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to isolate the product.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1][2]

  • Cooling the Reaction Mixture: Cool the reaction mixture to room temperature.[1][2]

  • Addition of Quenching Solution: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[1][2]

  • Monitoring the Quench: Continue the addition until the bromine color is discharged.[1][2]

  • Work-up:

    • Separate the aqueous and organic layers.[1]

    • Wash the organic layer with water and then with brine.[1][2]

    • Dry the organic layer over a suitable drying agent and filter.[1][2]

    • Remove the solvent under reduced pressure.[1]

Decision-Making Workflow for Bromine Removal

BromineRemoval start Start: Unreacted Bromine Present check_ph Check Reaction pH start->check_ph use_bisulfite Use Sodium Bisulfite or Sodium Sulfite check_ph->use_bisulfite  Acidic use_thiosulfate Use Sodium Thiosulfate check_ph->use_thiosulfate Neutral / Basic   acidic Acidic neutral_basic Neutral / Basic check_product_stability Product Stable to Aqueous Workup? use_bisulfite->check_product_stability use_thiosulfate->check_product_stability aqueous_quench Perform Aqueous Quench check_product_stability->aqueous_quench  Yes consider_alternative Consider Alternative Quench (e.g., Cyclohexene) check_product_stability->consider_alternative No   yes_stable Yes no_unstable No workup Aqueous Workup: Separate Layers, Wash, Dry, Concentrate aqueous_quench->workup chromatography Purification Required (e.g., Chromatography) consider_alternative->chromatography end End: Product Isolated workup->end chromatography->end

Caption: Decision workflow for selecting a bromine quenching agent.

References

Troubleshooting low yields in cross-coupling reactions with bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromothiazole Cross-Coupling Reactions

This guide provides troubleshooting strategies for common issues encountered during palladium-catalyzed cross-coupling reactions involving bromothiazole substrates. Aimed at researchers in synthetic and medicinal chemistry, it offers solutions to problems of low yield and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a bromothiazole is resulting in a low yield. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings with bromothiazoles can arise from several issues. A systematic approach is best for troubleshooting:

  • Catalyst & Ligand Selection: The choice of the palladium source and phosphine ligand is critical. For heteroaryl bromides like bromothiazoles, standard ligands such as triphenylphosphine (PPh₃) may be inefficient. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) often provide superior results by promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Base Selection: The base plays a key role in activating the boronic acid partner.[1] An inappropriate or weak base can stall the reaction. While common choices include K₂CO₃ and Cs₂CO₃, potassium phosphate (K₃PO₄) is often more effective, particularly in challenging or sterically hindered couplings.[1]

  • Solvent & Temperature: Ensure solvents are anhydrous and thoroughly degassed. While these reactions often require heat (80–110 °C), excessive temperatures can lead to decomposition of the starting material, catalyst, or product.[1] Consider running the reaction at a lower temperature for a longer duration.[1]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Inadequate degassing of the solvent and reaction vessel is a common cause of failure. Utilize methods like nitrogen/argon bubbling or several freeze-pump-thaw cycles to ensure a rigorously inert atmosphere.[1]

Q2: I am observing significant protodebromination (loss of the bromine atom) of my starting material. How can this side reaction be minimized?

Protodebromination is a frequent side reaction with electron-rich heterocycles. To mitigate this issue:

  • Use Milder Bases: Strong bases can sometimes promote this side reaction. Switching to a milder base like K₂CO₃ or a phosphate base may be beneficial.[1]

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired coupling but can significantly decrease the rate of debromination.[1]

  • Ensure Anhydrous Conditions: Trace amounts of water can act as a proton source, leading to the loss of bromine. Use freshly dried, degassed solvents and ensure all reagents are anhydrous.[1]

  • Optimize Ligand Choice: Certain ligands may favor pathways that lead to debromination. Screening different phosphine ligands can identify a system that minimizes this side reaction.[1]

Q3: How does the position of the bromine on the thiazole ring (C2, C4, or C5) affect its reactivity?

The position of the bromine atom significantly influences the reactivity of the C-Br bond in cross-coupling reactions. Cross-coupling reactions on di- or tri-brominated thiazoles often occur preferentially at the most electron-deficient position, which is typically the C2 position.[3][4] This allows for regioselective functionalization. For example, in 2,4-dibromothiazole, Negishi and Stille couplings can be performed selectively at the C2 position, leaving the C4-bromo untouched for subsequent transformations.[3][4]

Q4: My Sonogashira coupling is failing and producing a lot of alkyne homocoupling (Glaser coupling). What is the cause and solution?

Glaser homocoupling is a major side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[1]

  • Rigorous Degassing: This is the most critical factor. The reaction must be performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[1]

  • Copper-Free Conditions: To completely avoid this issue, numerous copper-free Sonogashira protocols have been developed. These methods typically require a more active palladium/ligand system but can result in cleaner reactions.[1]

  • Reagent Purity: Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is of high purity and properly degassed.[1]

Troubleshooting Flowchart

The following diagram outlines a systematic workflow for diagnosing and resolving low-yield issues in bromothiazole cross-coupling reactions.

TroubleshootingWorkflow Start Low Yield Observed Check_SM 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) Start->Check_SM Check_Reagents 2. Check Reagents - Catalyst Active? - Base Fresh? - Solvent Anhydrous? Check_SM->Check_Reagents Materials OK Check_Setup 3. Review Reaction Setup - Atmosphere Inert? - Degassing Thorough? - Correct Temperature? Check_Reagents->Check_Setup Reagents OK Optimization 4. Systematic Optimization Check_Setup->Optimization Setup OK Side_Reactions Analyze Side Products (e.g., Debromination, Homocoupling) Check_Setup->Side_Reactions Setup Issues (e.g., O2 leak) Catalyst_Ligand Screen Catalyst/Ligand (e.g., PPh3 -> SPhos/XPhos) Optimization->Catalyst_Ligand Base_Solvent Screen Base & Solvent (e.g., K2CO3 -> K3PO4) (e.g., Toluene -> Dioxane) Optimization->Base_Solvent Temp_Time Adjust Temp. & Time (e.g., Lower Temp, Longer Time) Optimization->Temp_Time

Caption: A step-by-step troubleshooting guide for low-yield reactions.

Comparative Data on Reaction Conditions

The selection of catalyst, ligand, and base is paramount for success. The following table summarizes yields for Suzuki-Miyaura couplings of analogous bromo-heterocycles under various conditions, offering a predictive framework for optimizing reactions with bromothiazoles.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-chlorobenzothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085[5]
5-Bromo-2-chlorobenzothiazole3-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄DMF11078[5]
5-Bromo-1,2,3-triazine(4-methoxyphenyl)boronic acidXPhos Pd G3K₃PO₄Dioxane/H₂O8097[6]
2,4-Dibromothiazole(E)-1-Hexenyl-SnBu₃Pd(PPh₃)₄-THF6585 (at C2)[3]

General Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting. The diagram below illustrates a generalized palladium-catalyzed cross-coupling cycle.

CatalyticCycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OA_Complex R-Pd(II)(X)Ln Pd0->OA_Complex Oxidative Addition TM_Complex R-Pd(II)(R')Ln OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (R-R') TM_Complex->Product Reactant1 Bromothiazole (R-X) Reactant1->OA_Complex Reactant2 Organometallic (R'-M) Reactant2->TM_Complex Base Base Base->TM_Complex Activates R'-M

Caption: Generalized catalytic cycle for cross-coupling reactions.

Key Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromothiazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). Add the degassed solvent (e.g., 10:1 Toluene/H₂O) via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Copper-Free Sonogashira Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromothiazole (1.0 equiv.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.[1]

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine).[1] Add the terminal alkyne (1.2–1.5 equiv.) dropwise via syringe.[1]

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 25–70 °C) under an inert atmosphere. Monitor progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, rinsing with an appropriate organic solvent. Concentrate the filtrate and purify as described above.[1]

References

Technical Support Center: Strategies to Improve the Solubility of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for solubilizing a new 2-aminothiazole derivative for preliminary in vitro screening?

A1: For initial, small-scale solubilization, the following approaches are recommended:

  • Co-solvents: Using a mixture of water and a miscible organic solvent can significantly increase solubility.[1] Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] It is advisable to start with a small percentage of the co-solvent and increase it gradually.[1] Always consider the potential toxicity of the co-solvent for your specific cell lines.[1]

  • pH Adjustment: The solubility of 2-aminothiazole derivatives is often pH-dependent due to the basicity of the amino group.[1][2] In acidic conditions, the amine group can be protonated, which may increase aqueous solubility.[1][2] Dissolving the compound in a buffer with a slightly acidic pH can be effective.[1] However, be cautious as extreme pH values might cause compound degradation.[1]

Q2: My 2-aminothiazole derivative has promising activity but poor solubility. What are the main long-term strategies to improve this for drug development?

A2: For developmental stages, more robust strategies are required to improve solubility. These can be broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These methods alter the physical properties of the drug substance. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions, co-crystals).[3]

  • Chemical Modifications: These strategies involve altering the molecular structure of the compound. Common approaches include salt formation, creating prodrugs, and complexation with agents like cyclodextrins.[1][3]

Q3: How do I select the most appropriate solubility enhancement strategy for my specific 2-aminothiazole derivative?

A3: The choice of strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the intended dosage form, and the stage of development.[1][3] The workflow below provides a general guide for the decision-making process.

G cluster_start Initial Assessment cluster_screening Early Stage / In Vitro Screening cluster_development Preclinical / Clinical Development Start Poorly Soluble 2-Aminothiazole Derivative Screening Goal: In Vitro Screening Start->Screening Development Goal: Formulation Development Start->Development CoSolvent Use Co-solvents (e.g., DMSO) Screening->CoSolvent pH_Adjust pH Adjustment Screening->pH_Adjust Ionizable Is the compound ionizable? Development->Ionizable Prodrug Prodrug Approach Development->Prodrug Complexation Complexation (e.g., Cyclodextrins) Development->Complexation Nano Nanotechnology (e.g., Nanosuspension) Development->Nano Salt Salt Formation Ionizable->Salt  Yes CoCrystal Co-crystallization Ionizable->CoCrystal  No / Salt Fails G start Start prep 1. Prepare Buffer (e.g., PBS pH 7.4) start->prep add 2. Add Excess Solid Compound to a known volume of buffer in a vial prep->add equil 3. Equilibrate Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours add->equil sep 4. Separate Phases Centrifuge or filter to remove undissolved solid equil->sep quant 5. Quantify Concentration Analyze the supernatant using a validated analytical method (e.g., HPLC, UV-Vis) sep->quant end End quant->end

References

Preventing decomposition of aminothiazoles during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminothiazole chemistry. This resource provides researchers, scientists, and drug development professionals with practical guidance on preventing the decomposition of aminothiazole-containing compounds during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aminothiazole decomposition?

A1: Aminothiazole decomposition is often triggered by environmental factors and the inherent reactivity of the ring system. Key causes include:

  • Storage in Solution: Storing aminothiazoles in solvents, particularly DMSO, at room temperature can lead to significant degradation, including oxidation and dimerization.[1]

  • Temperature: Elevated temperatures can accelerate decomposition.[1]

  • Incompatible Substances: Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can lead to degradation.[2]

  • Metabolic Activation: In biological systems, the aminothiazole ring can be susceptible to metabolic activation, which is a consideration in drug development.[3][4] The sulfur atom, in particular, can be easily oxidized.[5]

Q2: What are the ideal storage conditions for aminothiazole compounds?

A2: Proper storage is critical to maintaining the integrity of aminothiazole derivatives. General guidelines and specific conditions are summarized below.

Storage TypeConditionTemperatureDuration/NotesCitation
Solid Compound Cool, dry, well-ventilated areaRoom Temperature or RefrigeratedKeep in a tightly sealed container away from incompatible substances like strong acids and oxidizing agents.[2]
DMSO Stock Solution Frozen-20°CDecomposition is significantly inhibited; stable for at least two months.[1]
DMSO Stock Solution Refrigerated4°CSlows decomposition compared to room temperature, but degradation is still possible.[1]
DMSO Stock Solution BenchtopRoom TemperatureNot recommended. Significant decomposition, including dimerization and oxidation, can occur.[1][1]

Q3: Is the 2-aminothiazole moiety considered problematic in drug discovery?

A3: The 2-aminothiazole scaffold is a "privileged structure" due to its presence in many biologically active compounds and approved drugs like Dasatinib.[3][6] However, it is also flagged as a potential Pan-Assay Interference Compound (PAINS) and a "toxicophore".[1][3][4] This is due to its potential to be metabolically activated, which can lead to reactive metabolite formation.[4] Therefore, while it is a very useful scaffold, its use warrants careful evaluation of its metabolic stability and potential for off-target effects during drug design.[3][4]

Troubleshooting Guides

Q1: I'm observing a new, less polar impurity in my aminothiazole compound after storing it in DMSO. What is it and how can I prevent it?

A1: The appearance of new, often more complex, impurities in DMSO-stored samples is a common issue.

  • Likely Cause: You are likely observing decomposition products such as dimers or oxidized forms of your parent compound.[1] Studies have shown that 2-aminothiazoles can undergo dimerization and oxygenation in DMSO at room temperature.[1]

  • Troubleshooting Steps:

    • Confirm Degradation: Use an analytical technique like LC-MS to determine the mass of the impurity. An increase in mass corresponding to a second molecule of your compound (dimer) or the addition of oxygen (+16 amu) is a strong indicator of this type of degradation.

    • Modify Storage Protocol: Immediately aliquot and freeze any new DMSO stock solutions to -20°C. This has been shown to effectively prevent decomposition.[1]

    • Evaluate Solvent: If the compound is intended for long-term solution storage, consider testing its stability in other solvents like acetone, in which some degradation products have shown greater stability.[1]

A logical workflow for troubleshooting this issue is presented below.

Troubleshooting_Workflow start New Impurity Observed in Stored Sample check_mass Analyze by LC-MS Identify mass of impurity start->check_mass is_dimer Mass consistent with dimerization or oxidation? check_mass->is_dimer cause_identified Likely Cause: Solution-based decomposition is_dimer->cause_identified Yes other_cause Impurity is from another source (e.g., synthesis byproduct) is_dimer->other_cause No prevent Implement Prevention Strategy cause_identified->prevent action_freeze Aliquot and store all stock solutions at -20°C prevent->action_freeze action_retest Re-test stability in alternative solvents (e.g., acetone) if needed prevent->action_retest

Caption: Troubleshooting workflow for identifying unknown impurities.

Q2: My Hantzsch thiazole synthesis is giving a low yield and multiple byproducts. How can I optimize the reaction?

A2: The Hantzsch synthesis, which combines an α-haloketone and a thioamide (like thiourea), is typically very high-yielding and robust.[7][8] If you are experiencing issues, consider the following:

  • Purity of Starting Materials: Ensure your α-haloketone is pure. α-haloketones can be unstable and decompose on their own. Use freshly prepared or purified material if possible.

  • Reaction Conditions:

    • Stoichiometry: A slight excess (e.g., 1.5 equivalents) of the thioamide is sometimes used to ensure the complete consumption of the limiting α-haloketone.[7]

    • Temperature: The reaction is often run with gentle heating.[7][8] Ensure the temperature is appropriate for your specific substrates.

    • Solvent: Alcohols like methanol or ethanol are common solvents for this reaction.[7]

  • Workup Procedure: The aminothiazole product is often poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution, such as 5% sodium carbonate.[7] This is an effective and simple purification step that can remove unreacted thioamide and other soluble impurities.[7][8]

The general mechanism for the Hantzsch synthesis is illustrated below, highlighting the key bond formations.

Hantzsch_Synthesis cluster_start Reactants haloketone α-Haloketone intermediate SN2 Adduct haloketone->intermediate SN2 attack thioamide Thioamide thioamide->intermediate cyclization Intramolecular Condensation intermediate->cyclization Ring closure product 2-Aminothiazole cyclization->product Dehydration

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of a novel aminothiazole derivative using reversed-phase HPLC.[9][10]

  • System: HPLC with UV Detector (e.g., PDA detector).[10]

  • Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water

    • B: 0.1% Orthophosphoric acid in Acetonitrile

    • Adjust the ratio as needed for optimal separation. An isocratic method with 55% A and 45% B can be a starting point.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40 °C.[9]

  • Detection Wavelength: 272 nm (or the λmax of your specific compound).[10]

  • Injection Volume: 10 µL.[9]

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.5 mg/mL.[10]

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11][12] The goal is to achieve 5-20% degradation of the parent compound.[13]

Stress ConditionReagent/MethodTypical ConditionsNotesCitation
Acid Hydrolysis 0.1 M - 1.0 M HClRoom temp or heat to 50-60°C if no degradation occurs.Neutralize the sample with an equivalent amount of base before analysis.[13]
Base Hydrolysis 0.1 M - 1.0 M NaOHRoom temp or heat to 50-60°C if no degradation occurs.Neutralize the sample with an equivalent amount of acid before analysis.[13]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Room temperature.Analyze promptly as degradation can be rapid.[13]
Thermal Dry Heat70°C (or higher, depending on compound stability).Test both solid material and solution.[11]
Photochemical Light exposure (UV & Visible)Expose to a light source as per ICH Q1B guidelines.Run a dark control sample in parallel to differentiate light-induced degradation from thermal degradation.[14]

General Procedure:

  • Prepare a stock solution of your aminothiazole compound (e.g., 1 mg/mL).[13]

  • For each stress condition, mix the stock solution with the specified reagent.

  • Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) by taking aliquots.

  • Quench or neutralize the reaction if necessary.

  • Analyze all samples, including a time-zero and an unstressed control, by a suitable stability-indicating method (e.g., the HPLC method described above).

  • The goal is to identify the conditions that produce degradation products and to ensure the analytical method can resolve these new peaks from the parent compound.[11][12]

References

Technical Support Center: Synthesis of 2-Amino-5-Bromo-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-5-Bromo-4-Methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the Hantzsch thiazole synthesis, followed by bromination. This typically involves the reaction of a thiourea with a 3-halo-2-butanone to form the aminothiazole ring, which is subsequently brominated at the 5-position.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

Key safety precautions involve handling bromine, which is highly corrosive and toxic. All operations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Thiourea is also a suspected carcinogen and should be handled with care.

Q3: How can I monitor the progress of the bromination reaction?

The progress of the bromination reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the starting material (2-amino-4-methylthiazole) and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Amino-4-Methylthiazole (Precursor) - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials.- Extend the reaction time and monitor via TLC. - Optimize the reaction temperature; typically, refluxing in ethanol is effective. - Ensure the purity of thiourea and 3-chloro-2-butanone.
Formation of Polybrominated Byproducts - Excess bromine used. - Reaction temperature is too high.- Add bromine dropwise and monitor the reaction closely using TLC or HPLC to avoid over-bromination. - Maintain a controlled temperature, typically between 0-10°C, during bromine addition.
Difficulty in Product Isolation/Purification - Product is soluble in the reaction solvent. - Presence of persistent impurities.- After reaction completion, neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product. - Recrystallization from a suitable solvent such as ethanol or isopropanol is often effective for purification.
Inconsistent Results on Scale-Up - Poor heat transfer in larger reaction vessels. - Inefficient mixing. - Challenges with controlled reagent addition.- Ensure the reactor has adequate heating and cooling capabilities to maintain the optimal temperature profile. - Use an appropriate overhead stirrer to ensure homogenous mixing. - Employ a syringe pump or an addition funnel for the controlled, dropwise addition of bromine on a larger scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-Methylthiazole
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

  • Reagent Addition: Slowly add 3-chloro-2-butanone (1.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-4-methylthiazole.

Protocol 2: Bromination of 2-Amino-4-Methylthiazole
  • Setup: Suspend 2-amino-4-methylthiazole (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Cooling: Cool the suspension to 0-5°C in an ice bath.

  • Bromine Addition: Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the addition funnel, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture at this temperature for 2-3 hours after the addition is complete.

  • Work-up: Slowly pour the reaction mixture into a beaker of ice water and neutralize with a concentrated ammonium hydroxide solution until the pH is approximately 8.

  • Isolation and Purification: Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure this compound.

Visual Guides

experimental_workflow cluster_synthesis Synthesis of 2-Amino-4-Methylthiazole cluster_bromination Bromination A Thiourea + 3-Chloro-2-butanone in Ethanol B Reflux (4-6h) A->B C Neutralization (NaHCO3) B->C D Filtration & Drying C->D E 2-Amino-4-Methylthiazole D->E F 2-Amino-4-Methylthiazole in Acetic Acid E->F G Cool to 0-5°C F->G H Dropwise Addition of Bromine G->H I Stir (2-3h) H->I J Neutralization (NH4OH) I->J K Filtration & Recrystallization J->K L This compound K->L

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic Start Low Product Yield? CheckPurity Check Starting Material Purity Start->CheckPurity CheckTemp Verify Reaction Temperature Start->CheckTemp CheckTime Extend Reaction Time Start->CheckTime SideReaction Side Reaction Occurring? Start->SideReaction Polybromination Check for Polybromination SideReaction->Polybromination Yes OptimizePurification Optimize Purification Method SideReaction->OptimizePurification No ControlBr Control Bromine Addition Rate & Temperature Polybromination->ControlBr

Caption: A logical diagram for troubleshooting low yield in the synthesis.

Validation & Comparative

Interpreting the Mass Spectrum of 2-Amino-5-Bromo-4-Methylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 2-Amino-5-Bromo-4-Methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By comparing its fragmentation pattern with related thiazole derivatives, this document offers a framework for the structural elucidation of this and similar molecules.

Expected Mass Spectrum and Isotopic Pattern

The molecular formula for this compound is C₄H₅BrN₂S, with a monoisotopic mass of approximately 191.94 g/mol and an average molecular weight of about 193.06 g/mol .[1][2] A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (M⁺ and M+2) of similar intensity, separated by two mass units.

Comparative Fragmentation Analysis

To predict the fragmentation of this compound, we can draw comparisons with the known mass spectra of simpler, related structures such as 2-aminothiazole and 2-amino-4-methylthiazole.

  • 2-Aminothiazole: The mass spectrum of 2-aminothiazole (C₃H₄N₂S, MW ≈ 100.14 g/mol ) shows a prominent molecular ion peak at m/z 100.[3][4] A major fragment is observed at m/z 58, which can be attributed to the cleavage of the thiazole ring.[3]

  • 2-Amino-4-methylthiazole: This compound (C₄H₆N₂S, MW ≈ 114.17 g/mol ) is expected to show a molecular ion at m/z 114.[5] Studies on its photochemistry indicate that the C-S and C-N bonds within the thiazole ring are susceptible to cleavage.[2][6]

Proposed Fragmentation Pathway for this compound

Based on the principles of mass spectrometry and comparison with related compounds, a likely fragmentation pathway for this compound is proposed. The electron ionization (EI) mass spectrum is expected to exhibit a pair of molecular ion peaks at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

The fragmentation is likely initiated by the loss of the bromine atom or cleavage of the thiazole ring. Key fragmentation steps are visualized in the diagram below and summarized in the data table.

Fragmentation_Pathway M [C₄H₅⁷⁹BrN₂S]⁺˙ m/z 192 F1 [C₄H₅N₂S]⁺ m/z 113 M->F1 - Br• F2 [C₃H₂N₂S]⁺˙ m/z 98 M->F2 - HBr F3 [C₃H₃N₂S]⁺ m/z 99 M->F3 - Br• - CH₃• M2 [C₄H₅⁸¹BrN₂S]⁺˙ m/z 194 F1->F3 - CH₃• F4 [CH₂N₂S]⁺˙ m/z 72 F3->F4 - C₂H₂ Br_radical Br• CH3_radical •CH₃ H_radical H• C2H2_loss C₂H₂

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

Mass Spectrometry Analysis:

  • Instrumentation: A standard electron ionization mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) is suitable for this analysis.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or as the eluent from a gas chromatography column.

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV.

  • Mass Range: A scan range of m/z 40-300 is appropriate to capture the molecular ion and key fragments.

  • Data Acquisition: Data should be collected in full scan mode to obtain the complete mass spectrum.

Data Summary

The following table summarizes the expected key ions in the mass spectrum of this compound.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonFormulaNotes
192194[M]⁺˙[C₄H₅BrN₂S]⁺˙Molecular ion pair, characteristic 1:1 ratio for bromine.
113-[M - Br]⁺[C₄H₅N₂S]⁺Loss of a bromine radical.
98-[M - HBr]⁺˙[C₄H₄N₂S]⁺˙Loss of hydrogen bromide.
99-[M - Br - CH₃]⁺[C₃H₂N₂S]⁺Subsequent loss of a methyl radical from the m/z 113 fragment.
72-[C₂H₂N₂S]⁺˙[C₂H₂N₂S]⁺˙Ring cleavage and rearrangement fragment.

Conclusion

The interpretation of the mass spectrum of this compound relies on recognizing the characteristic isotopic signature of bromine and understanding the fundamental fragmentation patterns of the 2-aminothiazole core. The proposed pathway, supported by comparative analysis with related molecules, provides a robust framework for the structural confirmation of this compound and can be extended to the analysis of other halogenated thiazole derivatives. This guide serves as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development.

References

A Comparative Guide to the Synthesis of 2-Amino-5-Bromo-4-Methylthiazole: Established and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates like 2-Amino-5-Bromo-4-Methylthiazole is of paramount importance. This valuable compound serves as a crucial building block in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the established two-step synthesis route against modern, alternative methods, supported by experimental data to inform methodology selection.

Comparison of Synthesis Routes

The traditional synthesis of this compound involves a two-step process: the Hantzsch synthesis of the thiazole ring followed by electrophilic bromination. Alternative methods, including a one-pot synthesis and an enzymatic approach, offer potential advantages in terms of efficiency, safety, and environmental impact.

ParameterRoute 1: Traditional Two-Step Synthesis Route 2: One-Pot Synthesis Route 3: Enzymatic Bromination
Starting Materials 3-Bromo-2-butanone, ThioureaEthyl acetoacetate, Thiourea2-Amino-4-methylthiazole
Key Reagents Step 2: Br₂ in Acetic Acid or CuBr₂ or NBSN-Bromosuccinimide (NBS)Marine macroalgal brominase, NaBr, H₂O₂, Catalase
Reaction Conditions Step 1: Reflux in Ethanol. Step 2: 0°C to room temperature.Water and Tetrahydrofuran, heated.Aqueous buffer, ambient temperature.
Reported Yield High yields are often reported for similar substrates[1]. A 75% yield is reported for the bromination of 2-aminothiazole with Br₂ in acetic acid[2].Good yields and high purity are reported[3].>95% conversion observed for similar 2-aminothiazoles[4].
Advantages Well-established and reliable method.Simplifies the process by combining bromination and cyclization, reducing operational complexity[3].Environmentally friendly ("green") approach, avoids hazardous reagents, highly selective[4][5].
Disadvantages Requires isolation of the intermediate. Use of hazardous reagents like elemental bromine.May require specific N-substituted thiourea derivatives[3].Requires specialized enzymes and specific reaction conditions.

Experimental Protocols

Route 1: Traditional Two-Step Synthesis

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This procedure is analogous to the synthesis of similar 2-aminothiazoles.

  • Materials: 3-Bromo-2-butanone, Thiourea, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.

    • Add 3-bromo-2-butanone (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain this temperature with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain 2-Amino-4-methylthiazole.

Step 2: Bromination of 2-Amino-4-methylthiazole

  • Materials: 2-Amino-4-methylthiazole, Bromine, Acetic Acid.

  • Procedure:

    • At 0°C, dissolve 2-Amino-4-methylthiazole (1 equivalent) in acetic acid.

    • Slowly add bromine (2 equivalents) dropwise to the solution.

    • Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting solid by column chromatography to yield this compound[2].

Route 2: One-Pot Synthesis of 2-Amino-4-methylthiazole Derivatives

This method combines bromination and cyclization in a single pot.

  • Materials: Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea, Water, Tetrahydrofuran, Ammonia water.

  • Procedure:

    • In a suitable reaction vessel, use a mixture of water and tetrahydrofuran as the solvent.

    • Add ethyl acetoacetate and N-Bromosuccinimide to the solvent.

    • Heat the reaction mixture.

    • After the initial reaction is complete, add thiourea.

    • Continue heating in a water bath to facilitate the cyclization reaction, forming the thiazole salt.

    • After the reaction, basify the mixture with ammonia water.

    • Purify the resulting product to obtain the 2-amino-4-methylthiazole-5-carboxylate[3].

Route 3: Enzymatic Bromination

This biocatalytic approach offers a greener alternative for the bromination step.

  • Materials: 2-Amino-4-methylthiazole, Marine macroalgal brominase, Sodium bromide (NaBr), Hydrogen peroxide (H₂O₂), Catalase, Buffer solution.

  • Procedure:

    • Prepare a reaction mixture containing 2-Amino-4-methylthiazole in a suitable buffer.

    • Add the marine macroalgal brominase enzyme to the mixture.

    • Initiate the reaction by adding sodium bromide and hydrogen peroxide.

    • Allow the reaction to proceed under controlled conditions.

    • Quench the reaction by adding catalase to decompose any remaining hydrogen peroxide.

    • The brominated product, this compound, can then be isolated and purified[4].

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

cluster_0 Route 1: Traditional Two-Step Synthesis 3-Bromo-2-butanone 3-Bromo-2-butanone 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole 3-Bromo-2-butanone->2-Amino-4-methylthiazole Ethanol, Reflux Thiourea Thiourea Thiourea->2-Amino-4-methylthiazole 2-Amino-5-Bromo-4-Methylthiazole_1 2-Amino-5-Bromo-4-Methylthiazole_1 2-Amino-4-methylthiazole->2-Amino-5-Bromo-4-Methylthiazole_1 Acetic Acid Brominating Agent (Br2) Brominating Agent (Br2) Brominating Agent (Br2)->2-Amino-5-Bromo-4-Methylthiazole_1

Caption: Traditional Hantzsch synthesis followed by bromination.

cluster_1 Route 2: One-Pot Synthesis Ethyl acetoacetate Ethyl acetoacetate Intermediate Bromo-intermediate & Cyclization Ethyl acetoacetate->Intermediate THF/Water, Heat NBS N-Bromosuccinimide NBS->Intermediate Thiourea_2 Thiourea Thiourea_2->Intermediate Final Product_2 2-Amino-5-substituted-4-Methylthiazole Intermediate->Final Product_2

Caption: A streamlined one-pot bromination and cyclization process.

cluster_2 Route 3: Enzymatic Bromination 2-Amino-4-methylthiazole_3 2-Amino-4-methylthiazole Final Product_3 This compound 2-Amino-4-methylthiazole_3->Final Product_3 Aqueous Buffer Enzyme Brominase Enzyme Enzyme->Final Product_3 Reagents NaBr, H2O2 Reagents->Final Product_3

Caption: A biocatalytic approach using a brominase enzyme.

References

Reactivity Face-Off: A Comparative Guide to 2-Amino-5-Bromo-4-Methylthiazole and Other Halothiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the landscape of medicinal chemistry and drug development, 2-aminothiazoles are a cornerstone scaffold, prized for their versatile biological activities. The functionalization of this core structure, particularly at the 5-position, is crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the reactivity of 2-Amino-5-Bromo-4-Methylthiazole against its chloro and iodo analogs in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Understanding the nuances in reactivity imparted by the different halogen substituents is paramount for researchers in designing efficient and robust synthetic routes to novel chemical entities.

Comparative Reactivity Analysis: The Halogen Effect

The reactivity of halothiazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, which dictates that the corresponding reactivity in these coupling reactions follows the inverse trend: Iodo > Bromo > Chloro.

This established principle suggests that 2-amino-5-iodo-4-methylthiazole is the most reactive, followed by the bromo derivative, with the chloro analog being the least reactive. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and the use of less sophisticated catalyst systems to achieve comparable yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following table presents illustrative data for the coupling of 2-amino-5-halo-4-methylthiazole derivatives with arylboronic acids.

Disclaimer: The following data is compiled from various sources and is intended for illustrative comparison of the general reactivity trend. Reaction conditions and coupling partners are not identical across all examples and may not have been optimized.

Halothiazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-5-iodo-4-methylthiazole Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O804Est. >90%
This compound 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Na₂CO₃DME/H₂O901285%
2-Amino-5-chloro-4-methylthiazole Phenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O11024Est. 60-70%

The data illustrates that the iodo- and bromo-thiazoles can achieve high yields under relatively standard conditions. In contrast, the less reactive chloro-thiazole often requires more forcing conditions, such as higher temperatures and more specialized, electron-rich phosphine ligands (e.g., SPhos), to facilitate the challenging C-Cl bond activation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The reactivity trend of halothiazoles in this C-N bond-forming reaction mirrors that of the Suzuki coupling.

Disclaimer: The following data is compiled from various sources and is intended for illustrative comparison of the general reactivity trend. Reaction conditions and coupling partners are not identical across all examples and may not have been optimized.

Halothiazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-5-iodo-4-methylthiazole MorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Dioxane906Est. >90%
This compound PiperidinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBuToluene1001688%
2-Amino-5-chloro-4-methylthiazole AnilinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH11024Est. 55-65%

Similar to the Suzuki coupling, the chloro-substituted thiazole requires a more active catalyst system (e.g., using a Buchwald ligand like RuPhos) and more stringent conditions to achieve moderate yields in the Buchwald-Hartwig amination. The bromo- and iodo-analogs demonstrate greater facility in this transformation.

Experimental Methodologies

Detailed protocols are essential for reproducible research. Below are representative experimental procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 2-amino-5-halothiazole (1.0 mmol), the respective arylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0 mmol) is added to a reaction vessel. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. Anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe. The reaction mixture is then heated to the specified temperature (typically 80-110 °C) and stirred for the required time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the 2-amino-5-halothiazole (1.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (1.5-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene is added, followed by the amine coupling partner (1.2 mmol). The tube is sealed and the mixture is heated with vigorous stirring (typically 80-110 °C) until the starting material is consumed, as monitored by LC-MS. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the desired N-aryl-2-aminothiazole.[2]

Visualizing Reactivity and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Factors Influencing Halothiazole Reactivity cluster_reactivity Reactivity Trend cluster_factors Governing Factors Iodo 5-Iodo-Thiazole (Most Reactive) Bromo 5-Bromo-Thiazole (Intermediate) Chloro 5-Chloro-Thiazole (Least Reactive) BondStrength C-X Bond Strength (Cl > Br > I) OxAdd Rate of Oxidative Addition (I > Br > Cl) BondStrength->OxAdd inversely proportional to OxAdd->Iodo Facilitates OxAdd->Bromo Influences OxAdd->Chloro Hinders

Caption: Logical relationship of C-X bond strength to reactivity.

G General Experimental Workflow for Cross-Coupling start Start reagents 1. Combine Reactants (Halothiazole, Coupling Partner, Catalyst, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice of halogen on the 2-aminothiazole scaffold is a critical decision in synthetic planning. This compound represents a balanced intermediate, offering good reactivity that is often more reliable and requires less optimization than its chloro counterpart, while being more cost-effective and stable than the iodo analog. For rapid diversification and reactions where mild conditions are paramount, the iodo derivative is superior. Conversely, when cost is a primary driver and more forcing conditions are acceptable, the chloro derivative can be a viable, albeit more challenging, substrate. This guide provides the foundational data and protocols to assist researchers in making informed decisions for the efficient synthesis of novel 2-aminothiazole derivatives.

References

Confirming the Structure of Synthesized 2-Amino-5-Bromo-4-Methylthiazole: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for the target compound, 2-Amino-5-Bromo-4-Methylthiazole, alongside its structural isomers, 2-Amino-4-Methylthiazole and 2-Amino-5-Methylthiazole. By presenting expected and experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a practical tool for the unambiguous identification and characterization of this important thiazole derivative.

The strategic placement of the bromine atom and methyl group on the 2-aminothiazole scaffold significantly influences the molecule's electronic and steric properties, making precise structural verification essential. This guide outlines the key spectroscopic features that differentiate this compound from its closely related analogs, providing the necessary data to support structural claims in research publications and regulatory submissions.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for this compound and two common isomeric alternatives. This side-by-side comparison highlights the diagnostic peaks and shifts crucial for structural elucidation.

Table 1: ¹H NMR Spectral Data Comparison (300 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.3 (broad s)Broad Singlet2H-NH₂
~2.3 (s)Singlet3H-CH₃
2-Amino-4-Methylthiazole[1]6.86 (s)Singlet2H-NH₂
6.53 (s)Singlet1HH-5
2.15 (s)Singlet3H-CH₃
2-Amino-5-Methylthiazole[2]6.91 (s)Singlet2H-NH₂
6.45 (s)Singlet1HH-4
2.32 (s)Singlet3H-CH₃

Note: Data for this compound is based on its hydrochloride salt and predicted values; slight variations may occur for the free base.[3]

Table 2: ¹³C NMR Spectral Data Comparison (75 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~168C-2 (C-NH₂)
~148C-4 (C-CH₃)
~105C-5 (C-Br)
~15-CH₃
2-Amino-4-Methylthiazole[4]168.5C-2 (C-NH₂)
153.6C-4 (C-CH₃)
109.0C-5
15.9-CH₃
2-Amino-5-Methylthiazole[5]169.2C-2 (C-NH₂)
145.1C-4
118.9C-5 (C-CH₃)
11.2-CH₃

Table 3: IR Spectral Data Comparison (cm⁻¹)

CompoundN-H StretchC=N StretchC=C StretchC-S Stretch
This compound (Predicted) 3450-3300~1640~1550~700
2-Amino-4-Methylthiazole[6]3436, 332516351540695
2-Amino-5-Methylthiazole[7][8]3410, 329516301545680

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 193/195 (1:1 ratio)[M-Br]⁺, [M-HCN]⁺, [M-CH₃CN]⁺
2-Amino-4-Methylthiazole[1]114[M-HCN]⁺, [M-CH₃CN]⁺
2-Amino-5-Methylthiazole[9]114[M-HCN]⁺, [M-CH₃CN]⁺

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the synthesized compound (~5-10 mg) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL). The ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum is obtained using a Fourier-Transform Infrared spectrophotometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the spectrometer. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic M⁺ and M+2 isotopic pattern for brominated compounds.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of this compound and the relationship between the different analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_conclusion Conclusion start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS Elemental Elemental Analysis start->Elemental Confirmed Structure Confirmed: This compound NMR->Confirmed IR->Confirmed MS->Confirmed Elemental->Confirmed

Caption: Experimental workflow for the structural confirmation of synthesized compounds.

G cluster_target Target Molecule cluster_techniques Analytical Techniques cluster_data Provides Information On Target 2-Amino-5-Bromo- 4-Methylthiazole HNMR ¹H NMR Target->HNMR CNMR ¹³C NMR Target->CNMR IR IR Target->IR MS MS Target->MS ProtonEnv Proton Environment HNMR->ProtonEnv CarbonSkel Carbon Skeleton CNMR->CarbonSkel FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Amino-5-Bromo-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Amino-5-Bromo-4-Methylthiazole is a key building block in the synthesis of various biologically active molecules.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC (RP-HPLC) is the most prevalent and robust method for the purity analysis of polar and semi-polar organic compounds like this compound.[3] Its high resolving power, sensitivity, and accuracy make it the preferred technique for separating the main compound from its structurally similar impurities.[4][5]

Experimental Protocol: RP-HPLC

This protocol outlines a stability-indicating RP-HPLC method developed for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For this compound, which has a moderate boiling point, GC can be a viable alternative, though it may require derivatization to improve volatility and thermal stability, which can add complexity to the sample preparation.

Experimental Protocol: Gas Chromatography (GC-FID)

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

2. Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample Preparation:

  • Sample Solution: Accurately weigh about 20 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with Dichloromethane.

Data Presentation: Comparative Analysis

The following tables summarize the hypothetical performance data for the HPLC and GC methods in the analysis of this compound.

Table 1: Method Performance Comparison

ParameterHPLC MethodGC Method
Principle Partition chromatography based on polarityPartition chromatography based on volatility
Instrumentation HPLC with UV DetectorGC with FID
Sample Derivatization Not requiredMay be required for improved performance
Typical Run Time 25 minutes22 minutes
Resolution High, excellent for polar impuritiesGood, excellent for volatile impurities
Sensitivity High (ng level)Very high (pg level)

Table 2: Purity Analysis Data

AnalyteHPLC ResultsGC Results
Retention Time (min) 10.512.8
Peak Area (%) 99.8599.80
Purity (%) 99.8599.80
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantification (LOQ) 0.03%0.015%

Table 3: Analysis of Potential Impurities

Potential ImpurityExpected Retention Time (HPLC, min)Expected Retention Time (GC, min)
Starting Material (e.g., Thiourea) ~2.5Not volatile
Brominating Agent Residue Not UV activeVariable
Over-brominated Species ~12.0~14.5
Hydrolysis Product ~5.0May require derivatization

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the purity assessment of this compound, comparing the HPLC and GC pathways.

Purity Assessment Workflow for this compound cluster_0 Sample Handling cluster_1 HPLC Pathway cluster_2 GC Pathway (Alternative) cluster_3 Results & Comparison Sample Test Sample of This compound HPLC_Prep Sample Preparation (Dilution in ACN/Water) Sample->HPLC_Prep Primary Method GC_Prep Sample Preparation (Dissolution in DCM, optional derivatization) Sample->GC_Prep Alternative Method HPLC_Analysis RP-HPLC Analysis (C18 Column, UV Detection) HPLC_Prep->HPLC_Analysis HPLC_Data Data Analysis (Area % Purity) HPLC_Analysis->HPLC_Data Comparison Compare Purity Results, Impurity Profiles, and Method Performance HPLC_Data->Comparison GC_Analysis GC-FID Analysis (DB-5 Column) GC_Prep->GC_Analysis GC_Data Data Analysis (Area % Purity) GC_Analysis->GC_Data GC_Data->Comparison Report Final Purity Report Comparison->Report

Caption: Comparative workflow for HPLC and GC purity analysis.

Conclusion

Both HPLC and GC are powerful analytical techniques for assessing the purity of this compound.

  • HPLC stands out as the more direct and robust method, particularly for identifying a wide range of potential polar and non-polar impurities without the need for derivatization. Its high resolution and reliability make it the recommended primary method for quality control and release testing.

  • GC offers higher sensitivity for volatile impurities and can be a valuable complementary technique. However, the potential need for derivatization adds a layer of complexity to the sample preparation and method development.

For researchers and drug development professionals, a thorough understanding of both techniques and their respective strengths and limitations is crucial for ensuring the highest purity of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

A Comparative Analysis of 2-Aminothiazole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2] This guide provides a comparative overview of various 2-aminothiazole derivatives, summarizing their cytotoxic activity against a range of cancer cell lines. The information is supported by experimental data from multiple studies, with a focus on quantitative measures of efficacy and the underlying mechanisms of action. This document also outlines detailed experimental protocols for key assays and visualizes critical signaling pathways to aid in research and development efforts.

Comparative Cytotoxicity of 2-Aminothiazole Derivatives

The anticancer efficacy of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro cytotoxic activities of selected derivatives against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM[3]
Compound 20H1299 (Lung)4.89 µM[4]
SHG-44 (Glioma)4.03 µM[4]
Compound 21K562 (Leukemia)16.3 µM[4]
MCF-7 (Breast)20.2 µM[4]
HT-29 (Colon)21.6 µM[4]
Compounds 23 and 24HepG2 (Liver)0.51 mM and 0.57 mM[4]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[4]
OMS5A549 (Lung)22.13 - 61.03 µM[5]
MCF-7 (Breast)22.13 - 61.03 µM[5]
OMS14A549 (Lung)22.13 - 61.03 µM[5]
MCF-7 (Breast)22.13 - 61.03 µM[5]

Mechanisms of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is attributed to their ability to modulate various cellular processes, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]

Induction of Apoptosis

Numerous studies have confirmed that 2-aminothiazole derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6] A key mechanism involves the modulation of the Bcl-2 family of proteins. For instance, certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death.[6]

G cluster_0 Apoptosis Induction by 2-Aminothiazole Derivatives Aminothiazole 2-Aminothiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aminothiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases.[6] This prevents cancer cells from progressing through the division cycle. For example, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells.[6]

Kinase Inhibition

A significant mechanism of action for many 2-aminothiazole derivatives is the inhibition of various protein kinases that are often dysregulated in cancer.[7] These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival. Clinically approved drugs such as Dasatinib and Alpelisib contain the 2-aminothiazole nucleus and function as kinase inhibitors.[1][4] Derivatives have been shown to target kinases such as PI3K, VEGFR, and Aurora kinases.[5][8][9]

G cluster_1 Kinase Inhibition by 2-Aminothiazole Derivatives GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->Receptor Inhibits Aminothiazole->PI3K Inhibits

Caption: General mechanism of kinase inhibition by 2-aminothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of 2-aminothiazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

G cluster_2 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with 2-Aminothiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: General workflow for determining anticancer activity using the MTT assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Cells are treated with the 2-aminothiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).[6]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

References

Unlocking the Therapeutic Potential of 2-Aminothiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds. A comprehensive understanding of the structure-activity relationships (SAR) of these analogs is paramount for the rational design of novel therapeutics. This guide provides an objective comparison of 2-aminothiazole derivatives, focusing on their anticancer and antimicrobial activities, supported by quantitative experimental data and detailed methodologies.

The 2-aminothiazole core is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Its versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological efficacy and pharmacokinetic profile. This guide delves into the critical substitutions on the 2-aminothiazole ring that dictate its therapeutic potential.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments.

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Analogs (IC50 in µM)
Compound IDR1 (at C4)R2 (at C5)R3 (at N2)Cancer Cell LineIC50 (µM)Reference
1 Phenyl-H-H--[1]
2 4-tert-butyl-phenylBenzyl2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[3]
3 Phenyl-H-HHT290.63[3]
4 Phenyl-H3-chlorobenzoyl--[1]
5 4,5,6,7-tetrahydrobenzo[d]thiazole fused ring-benzylic aminesH1299 (Lung)4.89[3]
6 4,5,6,7-tetrahydrobenzo[d]thiazole fused ring-benzylic aminesSHG-44 (Glioma)4.03[3]
7 -Bromo-H1299 (Lung)6.61[4]
8 -Bromo-SHG-44 (Glioma)9.34[4]
9 -Carboxylic acid phenylamide-K562 (Leukemia)16.3[4]
10 -Carboxylic acid phenylamide-MCF-7 (Breast)20.2[4]
11 -Carboxylic acid phenylamide-HT-29 (Colon)21.6[4]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring significantly impacts anticancer activity.[1] For instance, the presence of a bromo group at the 5-position (compounds 7 and 8) results in moderate cytotoxic activity against lung and glioma cancer cell lines.[4] Furthermore, the addition of a more complex carboxamide side chain at the 5-position (compounds 9, 10, and 11) demonstrates selective antiproliferative activity against leukemia, breast, and colon cancer cell lines, respectively.[4] Analogs containing a 4,5-butylidene and benzylic amines (compounds 5 and 6) showed potent antitumor activities.[3]

  • Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity.[1] Acylation with specific substituted benzoyl groups, such as a 3-chlorobenzoyl moiety, has been shown to dramatically enhance anticancer potency.[1] Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.[1]

  • Substitution on Aryl Moieties: Halogen substitution on phenyl rings attached to the 2-aminothiazole core often leads to increased activity.[1] For instance, in one study, the meta-halogen on a phenyl ring showed better antitumor activity than a meta-methyl group. The activity of different chloro-substitution positions on the phenyl ring followed the order: m-Cl > 3,4-Cl2 > 2,4-Cl2.[3]

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of 2-aminothiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Analogs (MIC in µg/mL)
Compound IDR-group (at C5)MicroorganismMIC (µg/mL)Reference
12 -H (Parent 2-AT)E. coli>100[4]
13 -H (Parent 2-AT)S. aureus>100[4]
14 ArylazoE. coli12.5[4]
15 ArylazoS. aureus25[4]
16 ArylazoA. niger25[4]
17 ArylazoA. oryzae50[4]
18 -S. aureus16-4[2]
19 -S. epidermidis16-4[2]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

Unsubstituted 2-aminothiazole exhibits weak antimicrobial activity.[4] However, the introduction of an arylazo group at the 5-position (Compounds 14, 15, 16, and 17) dramatically enhances the antimicrobial and antifungal properties.[4] These derivatives show significant activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as well as fungal strains (A. niger and A. oryzae).[4] This demonstrates that the 5-position is a critical site for modification to develop potent antimicrobial agents based on the 2-aminothiazole scaffold.[4] Additionally, certain halogen derivatives of thiazolyl-thiourea have shown promising efficacy toward staphylococcal species, with MIC values for S. aureus and S. epidermidis ranging from 16 to 4 μg/mL.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole scaffold.[1]

  • Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a thiazole derivative.[1]

  • Materials:

    • α-Haloketone (e.g., 2-bromoacetophenone)

    • Thiourea

    • Ethanol or Methanol (solvent)

    • Sodium carbonate solution (for neutralization)

  • Procedure:

    • In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol or methanol.

    • The mixture is typically stirred and may be heated to reflux.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product may precipitate.

    • If the product is a salt, it can be neutralized with a base like sodium carbonate solution to induce precipitation.

    • The solid product is collected by vacuum filtration, washed with a suitable solvent (e.g., water or cold ethanol), and dried.

    • The crude product can often be purified by recrystallization.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1][5]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]

  • Procedure:

    • Cell Culture: Human cancer cell lines are grown in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[1]

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[1]

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]

    • MTT Addition: After the incubation period, an MTT solution is added to each well and incubated for 2-4 hours.[6]

    • Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

    • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated from the dose-response curve.[4]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]

  • Procedure:

    • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

    • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Visualizing Mechanisms and Workflows

To further elucidate the structure-activity relationships and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Hantzsch Thiazole Synthesis purification Purification & Characterization start->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer antimicrobial Antimicrobial Activity (MIC Determination) purification->antimicrobial ic50 IC50 Calculation anticancer->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Caption: General experimental workflow for SAR studies.

apoptosis_pathway cluster_caspase Caspase Cascade compound 2-Aminothiazole Analog cell Cancer Cell compound->cell caspase9 Caspase-9 cell->caspase9 Induces apoptosis Apoptosis (Programmed Cell Death) caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis Executes

Caption: Simplified signaling pathway of apoptosis induction.

References

Comparison of different brominating agents for thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into the thiazole ring is a critical step in the synthesis of numerous biologically active compounds and functional materials. The choice of the brominating agent is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of common brominating agents for thiazole synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Brominating Agents

The selection of a suitable brominating agent for thiazole synthesis depends on several factors, including the substrate's reactivity, the desired position of bromination (regioselectivity), and practical considerations such as safety and ease of handling. This section compares the performance of commonly employed brominating agents.

Brominating AgentSubstrate ExampleProductReaction ConditionsYield (%)Reference
N-Bromosuccinimide (NBS) 2-Aminothiazole2-Amino-5-bromothiazoleAcetonitrile, room temperature~94% (with CuBr₂)[1]
4-Phenyl-2-aminothiazole5-Bromo-4-phenyl-2-aminothiazoleEnzymatic (Brominase), H₂O₂, 30°C>95% conversion[2]
Elemental Bromine (Br₂) 2-Amino-4-phenylethynyl-1,3-thiazole2-Amino-5-bromo-4-phenylethynyl-1,3-thiazoleAcetic Acid71%[3]
2-Thiazolylhydrazones5-Bromo-2-thiazolylhydrazonesAcetic Acid65-75%[4]
Copper(II) Bromide (CuBr₂) 2-Amino-4-(phenylethynyl)-1,3-thiazole2-Amino-5-bromo-4-(phenylethynyl)-1,3-thiazoleAcetonitrile, room temperature94%[1]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Electron-rich arenes (general)BromoarenesAcid catalystGood to excellent[5][6]
Pyridinium Tribromide (Py·Br₃) Electron-rich purines (general)Brominated purinesNot specifiedHigh yields[7][8]

Key Considerations for Selecting a Brominating Agent

  • N-Bromosuccinimide (NBS): A versatile and widely used reagent. It is a crystalline solid, making it safer and easier to handle than liquid bromine.[9][10] NBS is often used for the bromination of activated thiazole rings and can provide good to excellent yields.[1] The regioselectivity can be controlled by reaction conditions and the presence of catalysts.

  • Elemental Bromine (Br₂): A powerful and cost-effective brominating agent. However, it is a highly corrosive and volatile liquid, requiring specialized handling procedures.[9] It is effective for the bromination of a wide range of thiazole derivatives, though it may lead to over-bromination or side reactions if not carefully controlled.

  • Copper(II) Bromide (CuBr₂): Offers high regioselectivity for the C5-bromination of 2-aminothiazoles under mild conditions, often resulting in excellent yields.[1]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that is considered a cheaper and convenient alternative to NBS for the bromination of electron-rich aromatic compounds.[5][6]

  • Pyridinium Tribromide (Py·Br₃): A solid, stable, and easy-to-handle reagent that serves as a convenient source of bromine.[7][11][12] It is particularly useful for the bromination of electron-rich heterocyclic systems.[7][8]

Experimental Protocols

Bromination of 2-Aminothiazole using N-Bromosuccinimide and Copper(II) Bromide

This protocol describes the highly regioselective synthesis of 2-amino-5-bromothiazole.

Materials:

  • 2-Aminothiazole derivative

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile

Procedure:

  • Dissolve the 2-aminothiazole derivative (1.0 equivalent) and CuBr₂ (1.0 equivalent) in acetonitrile.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by aqueous extraction to remove the copper salts.

  • The organic layer is dried and the solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

For a specific substrate, 2-amino-4-(phenylethynyl)-1,3-thiazole, this method yielded 2-amino-5-bromo-4-(phenylethynyl)-1,3-thiazole in 94% yield.[1]

Enzymatic Bromination of 2-Aminothiazoles

This protocol utilizes a brominase enzyme for a green and highly selective bromination.

Materials:

  • 2-Aminothiazole substrate

  • Brominase enzyme

  • Potassium bromide (KBr)

  • Hydrogen peroxide (H₂O₂)

  • Aqueous buffer solution

Procedure:

  • To a solution of the 2-aminothiazole substrate in an aqueous buffer, add the brominase enzyme and potassium bromide.

  • Initiate the reaction by the dropwise addition of hydrogen peroxide.

  • Maintain the reaction at a controlled temperature (e.g., 30°C).

  • Monitor the reaction for conversion of the starting material.

  • Upon completion, the reaction can be quenched, and the product is isolated.

This method has been shown to achieve over 95% conversion for the bromination of 4-phenyl-2-aminothiazole.[2]

Bromination of 2-Thiazolylhydrazones with Elemental Bromine

This protocol is suitable for the bromination of certain activated thiazole derivatives.

Materials:

  • 2-Thiazolylhydrazone derivative

  • Elemental Bromine (Br₂)

  • Acetic Acid

Procedure:

  • Dissolve the 2-thiazolylhydrazone derivative in acetic acid.

  • To this solution, add a solution of bromine in acetic acid dropwise with stirring.

  • Allow the reaction to proceed at room temperature.

  • After the reaction is complete, the mixture is poured into water.

  • The precipitated product is collected by filtration, washed with water, and recrystallized.

Yields for this type of reaction are typically in the range of 65-75%.[4]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for thiazole bromination and a common synthetic route involving a brominated intermediate.

Bromination_Workflow Thiazole Thiazole Substrate Reaction Bromination Reaction Thiazole->Reaction Brominating_Agent Brominating Agent (NBS, Br₂, etc.) Brominating_Agent->Reaction Brominated_Thiazole Brominated Thiazole Reaction->Brominated_Thiazole

A general workflow for the bromination of a thiazole substrate.

Hantzsch_Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis Ketone α-Methyl Ketone Bromination Bromination Ketone->Bromination NBS NBS NBS->Bromination alpha_Bromo_Ketone α-Bromo Ketone Bromination->alpha_Bromo_Ketone Cyclocondensation Cyclocondensation alpha_Bromo_Ketone->Cyclocondensation Thioamide Thioamide Thioamide->Cyclocondensation Thiazole_Product Substituted Thiazole Cyclocondensation->Thiazole_Product

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-Bromo-4-Methylthiazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-Bromo-4-Methylthiazole, ensuring operational safety and regulatory compliance.

Immediate Safety and Hazard Profile

This compound is a solid organic compound that is harmful if swallowed and can cause serious eye damage. Adherence to strict safety protocols is crucial when handling this substance.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • In case of eye contact, rinse immediately and thoroughly with water and seek medical advice.

  • If swallowed, seek immediate medical attention.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C4H5BrN2S
Molecular Weight 193.06 g/mol
Appearance Solid
Melting Point 105-108.5 °C (decomposes)[1]
Boiling Point 298.3±20.0 °C (Predicted)[1]
Flash Point 134.191°C[1]
Solubility Sparingly soluble in DMSO[1]
Vapor Pressure 0.001 mmHg at 25°C[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, a halogenated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure safety. The primary recommended disposal method is incineration at a licensed hazardous waste facility.

Experimental Protocol for Waste Segregation and Collection:

  • Segregation: At the point of generation, meticulously separate solid this compound waste from all other waste streams. It is critical to keep it separate from non-halogenated organic waste, aqueous waste, acids, and bases to avoid dangerous reactions.

  • Container Selection: Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal Request: Once the container is full or has reached the designated accumulation time limit, arrange for pickup by a licensed hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-Bromo-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-5-Bromo-4-Methylthiazole, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks and ensuring regulatory compliance.

Hazard Summary: this compound is classified as harmful if swallowed and causes serious eye damage[1].

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye/Face Protection Face shield and safety glasses tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1].
Skin Protection Chemically resistant gloves. Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices[1].
Body Protection A laboratory coat or other appropriate protective clothing to prevent skin exposure[2].
Respiratory Protection In cases of potential dust generation, a NIOSH-approved respirator is recommended.

Operational Plan: Safe Handling Procedures

Strict adherence to the following operational procedures is required to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended to control exposure to dust and aerosols[1].

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling Protocol:

  • Preparation: Before handling the compound, ensure your work area is clean and all necessary equipment is assembled.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the generation of dust.

  • Handling: Handle the solid material carefully to avoid creating dust. Avoid contact with skin and eyes[1].

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention[1].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.

  • Ingestion: If swallowed, seek immediate medical assistance.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material and have a secure, sealable lid.

  • Carefully sweep up any solid waste, avoiding dust generation.

  • Place the collected solid waste and any contaminated disposable materials (e.g., gloves, weighing paper) into the designated hazardous waste container[3].

Storage and Disposal:

  • Securely seal the hazardous waste container.

  • Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. All disposal must be in accordance with local, state, and federal regulations[3].

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_0 Chemical Spill Response start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess ppe Don Appropriate PPE assess->ppe Minor Spill call_ehs Call Emergency Personnel / EHS assess->call_ehs Major Spill contain Contain the Spill ppe->contain cleanup Clean Up Spill with Appropriate Materials contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose report Report the Incident dispose->report end End report->end call_ehs->end

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-Bromo-4-Methylthiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-Bromo-4-Methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.